tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURSCDQTBSUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Properties and Applications of CAS Number 898271-20-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to CAS Number 898271-20-0
The compound with CAS number 898271-20-0 is a synthetic building block featuring a Boc-protected azetidine ring and a primary amine. Its structure is tailored for the modular synthesis of PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The azetidine ring introduces a degree of rigidity to the linker, a feature that is increasingly recognized as a critical parameter in optimizing the efficacy of PROTACs. The terminal primary amine and the Boc-protected nitrogen on the azetidine ring provide orthogonal handles for sequential conjugation to a target protein ligand and an E3 ligase ligand.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| IUPAC Name | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate |
| Synonyms | Boc-Azetidine-C2-NH2, 1-Boc-3-(2-aminoethyl)azetidine |
| CAS Number | 898271-20-0 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Physical Form | Liquid or semi-solid |
| Purity | Typically >95% (commercially available) |
| Storage Conditions | Recommended storage at -20°C for long-term stability |
Calculated Physicochemical Properties:
| Property | Value |
| Topological Polar Surface Area (TPSA) | 55.56 Ų |
| logP (octanol-water partition coefficient) | 1.20 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Role in PROTAC Synthesis and Targeted Protein Degradation
tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate serves as a linker in the construction of PROTACs.[1][2] PROTACs are designed with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, rigidity, and chemical composition are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.
The azetidine moiety in this linker provides a semi-rigid scaffold, which can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation. The ethylamine extension provides a flexible spacer to achieve the optimal distance between the two ends of the PROTAC.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Boc-Azetidine-C2-NH2 would typically follow a stepwise approach involving the sequential coupling of the POI ligand and the E3 ligase ligand. The Boc protecting group allows for controlled, directional synthesis. A generalized workflow is depicted below.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs synthesized using linkers such as Boc-Azetidine-C2-NH2 function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action of a PROTAC.
Detailed Methodologies: A Generalized Protocol
As no specific experimental protocols for the use of CAS 898271-20-0 are available in the literature, a generalized protocol for the synthesis of a PROTAC is provided below for reference. Researchers should adapt this protocol based on the specific properties of the POI and E3 ligase ligands being used.
Step 1: Coupling of Ligand A (e.g., a carboxylic acid-functionalized ligand) to Boc-Azetidine-C2-NH2
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and Boc-Azetidine-C2-NH2 (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) to the solution.
-
Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt, which can often be used in the next step without further purification.
Step 3: Coupling of Ligand B (e.g., a carboxylic acid-functionalized ligand) to the Deprotected Intermediate
-
Dissolve the deprotected amine intermediate (1.0 eq) and the second carboxylic acid-functionalized ligand (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) to the solution.
-
Add DIPEA (4.0-5.0 eq, to neutralize the TFA salt and act as the base) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Conclusion and Future Perspectives
tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) is a promising linker for the synthesis of PROTACs, offering a blend of rigidity and flexibility that can be beneficial for optimizing the performance of these targeted protein degraders. While its intended use is well-defined, the lack of published studies detailing its specific application presents a gap in the current knowledge base. Future research demonstrating the synthesis and biological evaluation of PROTACs incorporating this linker will be invaluable in fully elucidating its potential and providing a more concrete understanding of its structure-activity relationships in the context of targeted protein degradation. Researchers in the field are encouraged to explore the utility of this and other novel linkers to expand the toolkit for developing next-generation protein degraders.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of key precursors to tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a valuable building block in pharmaceutical research and drug development. The synthesis of this compound and its precursors is crucial for the development of novel therapeutics, including agonists for sphingosine-1-phosphate (S1P) receptors.[1] This document outlines the multi-step synthesis starting from commercially available materials, focusing on the preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate, its oxidation to tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-formylazetidine-1-carboxylate, and the subsequent conversion to the pivotal intermediate, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, leading to the final aminoethyl derivative.
Synthetic Pathway Overview
The synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a multi-step process that involves the strategic functionalization of the azetidine ring. The general synthetic approach is outlined below.
Caption: Overall synthetic pathway.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of each key precursor, along with tables summarizing the quantitative data for easy comparison.
Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
The initial step involves the debenzylation and subsequent Boc-protection of 1-benzylazetidin-3-ol to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.
Experimental Protocol:
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) was added. The mixture was stirred overnight at room temperature under a hydrogen atmosphere for 20 hours. After the reaction was complete, the mixture was filtered, and the filtrate was concentrated under vacuum to give the crude product. The crude product was dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a nitrogen atmosphere. The resulting solid was filtered and dried to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.[2]
| Parameter | Value | Reference |
| Starting Material | 1-Benzylazetidin-3-ol | [2] |
| Reagents | 5% Pd/C, H₂, (Boc)₂O (implied) | [2] |
| Solvent | THF, n-heptane | [2] |
| Reaction Time | 20 hours | [2] |
| Temperature | Room temperature, 0-5 °C | [2] |
| Yield | 91% (33.8 g) | [2] |
| Appearance | White solid | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm: 1.40 (s, 9H), 3.76–3.78 (m, 2H), 4.08–4.10 (m, 2H), 4.51–4.55 (m, 1H) | [2] |
Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
The secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to a ketone to furnish tert-butyl 3-oxoazetidine-1-carboxylate. A common method for this transformation is the TEMPO-catalyzed oxidation.
Caption: Oxidation workflow.
Experimental Protocol (Traditional TEMPO Oxidation):
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL) was added a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C. A mixture of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL) was then slowly added, and the reaction was stirred for 30 minutes. Upon completion, the reaction was quenched with a 15% aqueous solution of sodium thiosulfate (100 mL), extracted with ethyl acetate, and washed with water. The organic layer was dried and concentrated under vacuum to yield the product.[2]
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 3-hydroxyazetidine-1-carboxylate | [2] |
| Reagents | TEMPO, KBr, KHCO₃, NaClO | [2] |
| Solvent | CH₂Cl₂, H₂O | [2] |
| Reaction Time | 30 minutes | [2] |
| Temperature | -15 to 5 °C | [2] |
| Yield | Not explicitly stated for this specific protocol, but this is a common high-yielding reaction. |
Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate
Alternatively, the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, can be synthesized from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate via Swern or IBX oxidation.
Experimental Protocol (IBX Oxidation):
To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.96 g, 112 mmol) in ethyl acetate (500 mL) was added 2-iodoxybenzoic acid (IBX) (62.69 g, 224 mmol). The reaction mixture was refluxed overnight. After cooling to room temperature, petroleum ether (500 mL) was added, and the mixture was filtered. The filtrate was concentrated under reduced pressure to give the product as a yellow oil.[3]
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | [3] |
| Reagent | 2-Iodoxybenzoic acid (IBX) | [3] |
| Solvent | Ethyl acetate, Petroleum ether | [3] |
| Reaction Time | Overnight | [3] |
| Temperature | Reflux | [3] |
| Yield | 99% (20.56 g) | [3] |
| Appearance | Yellow oil | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J = 2.0Hz, 1H) | [3] |
Synthesis of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
The formyl group of tert-butyl 3-formylazetidine-1-carboxylate can be converted to a 1-hydroxyethyl group via a Grignard reaction with methylmagnesium bromide.
Caption: Grignard reaction scheme.
Experimental Protocol (General Procedure):
To a solution of tert-butyl 3-formylazetidine-1-carboxylate in anhydrous THF at 0 °C is added a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) in THF dropwise. The reaction is stirred at 0 °C for a few hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Parameter | Value |
| Starting Material | tert-Butyl 3-formylazetidine-1-carboxylate |
| Reagent | Methylmagnesium bromide |
| Solvent | Anhydrous THF |
| Temperature | 0 °C |
| Quenching Agent | Saturated aq. NH₄Cl |
| Purification | Column chromatography |
Characterization Data (Predicted):
-
¹H NMR: The spectrum is expected to show a new doublet for the methyl group of the hydroxyethyl moiety and a corresponding quartet for the methine proton. The aldehyde proton signal around 9.8 ppm will be absent.
-
¹³C NMR: The spectrum will show a new signal for the methyl carbon and a signal for the hydroxyl-bearing methine carbon. The aldehyde carbonyl carbon signal will be absent.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the addition of a methyl group and a hydrogen atom to the starting aldehyde.
Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
The final step involves the conversion of the secondary alcohol in tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate to the desired primary amine. A common and effective method for this transformation with inversion of stereochemistry is the Mitsunobu reaction to form an azide, followed by reduction.
Experimental Protocol (Two-Step Procedure):
Step 1: Mitsunobu Reaction to form the Azide
To a solution of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, triphenylphosphine (PPh₃), and hydrazoic acid (HN₃, generated in situ or used as a solution) in an anhydrous aprotic solvent like THF or toluene at 0 °C, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then subjected to an appropriate work-up to remove the triphenylphosphine oxide and the hydrazine byproduct, followed by purification of the resulting azide. The use of hydrazoic acid is hazardous and requires extreme caution.
Step 2: Reduction of the Azide
The purified tert-butyl 3-(1-azidoethyl)azetidine-1-carboxylate is dissolved in a suitable solvent such as methanol or ethanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or triphenylphosphine followed by water (Staudinger reduction), is then used to reduce the azide to the primary amine. After the reduction is complete, the catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure. The crude product is then purified to yield tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
| Parameter | Value |
| Step 1: Mitsunobu Reaction | |
| Starting Material | tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |
| Reagents | PPh₃, DEAD or DIAD, HN₃ |
| Solvent | Anhydrous THF or Toluene |
| Temperature | 0 °C to Room Temperature |
| Step 2: Azide Reduction | |
| Starting Material | tert-Butyl 3-(1-azidoethyl)azetidine-1-carboxylate |
| Reagents | Pd/C, H₂ or PPh₃, H₂O |
| Solvent | Methanol or Ethanol |
| Purification | Column chromatography or other suitable methods |
Characterization Data (Expected):
-
¹H NMR: The spectrum of the final product will show signals corresponding to the protons of the aminoethyl group, including a characteristic signal for the NH₂ protons. The methine proton of the hydroxyethyl group in the precursor will be shifted.
-
¹³C NMR: The spectrum will show a signal for the carbon bearing the amino group.
-
Mass Spectrometry: The mass spectrum should confirm the molecular weight of the final product.
Conclusion
This technical guide has outlined the key synthetic steps for preparing precursors to tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The provided experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the field of drug discovery and development. The synthesis involves robust and well-established chemical transformations, allowing for the efficient production of these important azetidine-based building blocks. Careful execution of these procedures and appropriate characterization of the intermediates are essential for the successful synthesis of the final target compound.
References
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
The Rising Profile of Substituted Azetidine Carboxylates in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The constrained four-membered ring of the azetidine scaffold has garnered significant attention in medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability. When functionalized with a carboxylate group, these molecules, known as substituted azetidine carboxylates, unlock a diverse range of biological activities. This technical guide provides an in-depth overview of the biological activities of this promising class of compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Biological Activities and Quantitative Data
Substituted azetidine carboxylates have demonstrated efficacy in several key therapeutic areas, acting as potent and selective inhibitors of various enzymes and modulators of cellular signaling pathways. The following tables summarize the quantitative biological activity data for several classes of these compounds.
GABA Uptake Inhibitors
Azetidine derivatives have been explored as conformationally constrained analogues of GABA and beta-alanine for their potential as GABA uptake inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [1] |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [1] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [1] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [1] |
| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [1] |
STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and a validated target in oncology. (R)-azetidine-2-carboxamide analogues have emerged as potent STAT3 inhibitors.
| Compound | Assay | IC50 (µM) | Reference |
| Salicylate 5a | STAT3 DNA-binding activity/EMSA | 0.55 | [2] |
| inS3-54 | STAT3 DNA-binding activity/EMSA | ~20 | [3] |
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
DPP IV inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. Azetidine-based compounds have shown significant inhibitory potential. Several 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines display sub-micromolar potency against DPP IV, with the most potent having IC50 values below 100 nM.[4]
Monoacylglycerol Lipase (MAGL) Inhibitors
MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for treating neuroinflammatory and neurodegenerative diseases. Azetidine carbamates have been identified as efficient and selective MAGL inhibitors. For instance, certain 3-substituted azetidine carbamates exhibit potent inhibition, with one notable compound (compound 6) effectively elevating central 2-arachidonoylglycerol (2-AG) levels in vivo at a 10mg/kg dose.[5]
Pro-inflammatory and Pro-apoptotic Effects
L-azetidine-2-carboxylic acid, a proline analogue, has been shown to induce pro-inflammatory and pro-apoptotic effects in BV2 microglial cells.[6]
| Concentration (µM) | Effect on BV2 microglial cells | Time (h) | Reference |
| >1000 | Significantly reduced cell viability, increased BAX/Bcl2 ratio, and caused cell death. | 24 | [6] |
| 0-2000 | Increased nitric oxide release. | 3, 6, 12, 24 | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted azetidine carboxylates.
STAT3 DNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)
Objective: To determine the in vitro inhibitory activity of test compounds on the DNA-binding ability of STAT3.
Materials:
-
Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[2]
-
Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[2]
-
Test compounds (substituted azetidine carboxylates).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager for visualization.
Procedure:
-
Prepare nuclear extracts from cells expressing activated STAT3.
-
Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.[2]
-
Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands corresponding to the STAT3:DNA complexes using a phosphorimager.
-
Quantify the band intensities to determine the concentration of the compound that inhibits 50% of STAT3-DNA binding (IC50).[2]
Dipeptidyl Peptidase IV (DPP IV) Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of test compounds against DPP IV.
Materials:
-
Recombinant human DPP IV enzyme.
-
Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[7]
-
Test compounds (substituted azetidine carboxylates).
-
Sitagliptin (positive control).[7]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[8]
-
96-well microplate and fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer.
-
In a 96-well plate, add the DPP IV enzyme solution to wells containing either the test compound, positive control, or buffer (enzyme control).
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[9]
-
Initiate the reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells.[9]
-
Monitor the increase in fluorescence over time at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[8][9]
-
Calculate the percentage of inhibition for each compound concentration by comparing the rate of fluorescence increase to the enzyme control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]
Cell Viability Assay (MTT) for Pro-inflammatory and Pro-apoptotic Effects
Objective: To assess the effect of L-azetidine-2-carboxylic acid on the viability of BV2 microglial cells.
Materials:
-
BV2 microglial cells.
-
L-azetidine-2-carboxylic acid (AZE).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
96-well plate and microplate reader.
Procedure:
-
Seed BV2 cells in a 96-well plate and allow them to adhere and grow to a desired confluency (e.g., 75-80%).[6]
-
Treat the cells with varying concentrations of AZE (e.g., 0, 125, 250, 500, 1000, 2000 µM) for different time points (e.g., 3, 6, 12, or 24 hours).[6]
-
After the treatment period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the molecular pathways affected by substituted azetidine carboxylates is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Inhibition of DPP-IV Activity and Stimulation of GLP-1 Release by Gastrointestinally Digested Black Soldier Fly Prepupae [mdpi.com]
Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures. Furthermore, a comprehensive, multi-step synthetic protocol is proposed, drawing from established methodologies for the synthesis of related 3-substituted azetidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Predicted Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H and ¹³C NMR chemical shifts are based on the functional groups present in the molecule and typical values for N-Boc protected azetidine derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | 1.45 | Singlet | 9H |
| -CH (NH₂)CH₃ | 2.8 - 3.0 | Quartet | 1H |
| -CH - (Azetidine Ring) | 2.9 - 3.2 | Multiplet | 1H |
| Azetidine Ring CH ₂ | 3.5 - 3.9 | Multiplet | 4H |
| -CH(NH₂)CH ₃ | 1.1 - 1.3 | Doublet | 3H |
| -NH ₂ | 1.5 - 2.5 (Broad) | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28.5 |
| -C (CH₃)₃ (Boc) | ~79.5 |
| -C =O (Carbamate) | ~156.0 |
| Azetidine Ring C H₂ | 55.0 - 60.0 |
| Azetidine Ring C H | 35.0 - 40.0 |
| -C H(NH₂)CH₃ | 48.0 - 52.0 |
| -CH(NH₂)C H₃ | 18.0 - 22.0 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=O, and C-N bonds within the molecule.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 - 3250 | N-H Stretch | Primary Amine |
| 2975 - 2850 | C-H Stretch | Alkyl |
| 1690 - 1670 | C=O Stretch | Carbamate |
| 1550 - 1480 | N-H Bend | Primary Amine |
| 1400 - 1350 | C-H Bend | t-Butyl |
| 1170 - 1150 | C-N Stretch | Carbamate/Azetidine |
Predicted Mass Spectrometry (MS) Data
The mass spectrum, particularly under electrospray ionization (ESI) conditions, is expected to show the protonated molecular ion.
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z |
| [M+H]⁺ | 215.1754 |
| [M+Na]⁺ | 237.1573 |
Proposed Experimental Protocols
The following is a proposed multi-step synthesis for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate based on established chemical transformations for similar azetidine derivatives. This protocol starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.
Synthesis of tert-Butyl 3-(1-nitroethyl)azetidine-1-carboxylate (Step 1)
This step involves a Henry (nitroaldol) reaction between the azetidinone and nitroethane.
-
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Nitroethane
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., methanol, ethanol)
-
-
Procedure:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in the chosen solvent in a round-bottom flask.
-
Add nitroethane to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the base to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reduction of the Nitro Group to an Amine (Step 2)
This step involves the reduction of the nitro group to a primary amine.
-
Materials:
-
tert-Butyl 3-(1-nitroethyl)azetidine-1-carboxylate
-
A reducing agent (e.g., Raney Nickel with H₂, or zinc dust in acetic acid)
-
A suitable solvent (e.g., methanol, ethanol for catalytic hydrogenation; acetic acid for zinc reduction)
-
-
Procedure (using Catalytic Hydrogenation):
-
Dissolve the nitro compound in the chosen solvent in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
-
Further purification can be achieved by column chromatography if necessary.
-
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from tert-butyl 3-oxoazetidine-1-carboxylate to the target compound.
Navigating the Landscape of Substituted Azetidines: A Technical Guide to the Availability and Purity of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate and Its Analogs
For researchers, scientists, and professionals in drug development, the sourcing of novel chemical building blocks is a critical starting point. This technical guide addresses the commercial availability and purity of the specific compound tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. Initial investigations reveal that this exact molecule is not a readily available catalog item. Therefore, this document expands its scope to provide a comprehensive overview of structurally related and commercially accessible azetidine derivatives, alongside generalized protocols for their synthesis, purification, and analytical characterization.
The azetidine scaffold is of significant interest in medicinal chemistry, acting as a versatile bioisosteric replacement for larger ring systems like piperidine or pyrrolidine.[1] Its incorporation can lead to improved metabolic stability, enhanced solubility, and optimized ligand-target interactions.[1] The target compound, tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, represents a valuable building block with a protected primary amine, making it suitable for a range of synthetic transformations in drug discovery programs.
Commercial Availability of Structurally Related Azetidine Derivatives
While a direct commercial source for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate has not been identified, numerous suppliers offer a variety of substituted tert-butyl azetidine-1-carboxylate derivatives. These analogs serve as excellent starting materials or structural probes for research and development. The following table summarizes the availability and typical purity of several closely related compounds.
| Compound Name | CAS Number | Representative Supplier(s) | Typical Purity |
| tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | Ambeed | ≥95% |
| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | BLDpharm | ≥95% |
| tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | 898271-20-0 | ChemScene | ≥97% |
| tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate | 1782647-44-2 | Advanced ChemBlocks | 97%[2] |
| tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem | ≥95% |
| tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate | 1346673-86-6 | Knight Chemicals | >95% |
This table is not exhaustive but provides a representative sample of commercially available building blocks. Purity levels are as stated by suppliers and should be independently verified.
Synthesis and Purification Strategies
Given the lack of direct commercial availability, researchers may need to synthesize tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. A plausible synthetic route would involve the reductive amination of a ketone precursor, tert-Butyl 3-(1-oxoethyl)azetidine-1-carboxylate. This precursor could potentially be synthesized from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.
The general synthetic approach for related azetidine derivatives often involves multi-step sequences starting from protected azetidine intermediates.[3] Common transformations include nucleophilic substitutions and oxidations/reductions.[3][4][5]
General Experimental Protocol: Purification by Column Chromatography
Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a standard method for purifying Boc-protected amines.
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a silica gel column in the desired eluent system. A common eluent for this class of compounds is a gradient of ethyl acetate in heptane or hexane.[5]
-
Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the starting solvent mixture, gradually increasing the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate staining method (e.g., ninhydrin for primary amines or potassium permanganate).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purity Analysis and Characterization
Rigorous analytical testing is mandatory to confirm the identity and purity of the final compound. A combination of chromatographic and spectroscopic methods should be employed.
Experimental Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds.[6][]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm and 254 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Structural Verification by NMR and MS
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure.
-
¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. For tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, one would expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm.[6] Other key signals would include multiplets for the azetidine ring protons and signals corresponding to the aminoethyl side chain.
-
¹³C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. Diagnostic peaks include those for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring and side chain.[6]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) MS is typically used to confirm the molecular weight. The compound would be expected to show a protonated molecular ion [M+H]⁺ corresponding to its molecular formula (C₁₀H₂₀N₂O₂).
References
- 1. Azetidines- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 2. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 | AChemBlock [achemblock.com]
- 3. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
The Azetidine Scaffold: A Technical Guide to a Privileged Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior pharmacological profiles is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing scaffold—has emerged as a "privileged" structure in modern drug design.[1] Its growing prominence stems from a unique confluence of structural and physicochemical properties that medicinal chemists can exploit to overcome challenges in potency, selectivity, and pharmacokinetics.
The azetidine ring occupies a distinctive chemical space between the highly strained, reactive aziridine and the more flexible, five-membered pyrrolidine.[1] This intermediate nature imparts a constrained geometry, which can pre-organize substituents into a conformation favorable for binding to a biological target, thereby minimizing the entropic penalty of binding and potentially boosting potency.[2] Historically, the inherent ring strain (approx. 25.4 kcal/mol) made the synthesis of functionalized azetidines a formidable challenge, limiting their application.[3] However, recent decades have witnessed significant breakthroughs in synthetic methodologies, making a diverse array of azetidine-containing building blocks readily accessible.[1][3]
Consequently, the azetidine motif is now a key component in several approved drugs and numerous clinical candidates, demonstrating remarkable versatility across a spectrum of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1][4] This guide provides an in-depth technical overview of azetidine-containing building blocks, summarizing key data, detailing relevant experimental protocols, and visualizing their role in critical biological pathways.
Properties and Advantages of the Azetidine Scaffold
The incorporation of an azetidine ring into a drug candidate can confer several desirable properties:
-
Structural Rigidity and Vectorial Control: The puckered, four-membered ring restricts conformational flexibility, allowing for precise, three-dimensional positioning of functional groups. This "vectorial control" is crucial for optimizing interactions with target proteins.
-
Improved Physicochemical Properties: Azetidines can serve as effective bioisosteres for other cyclic and acyclic moieties. Their incorporation often leads to reduced lipophilicity (logP) and increased aqueous solubility compared to larger carbocyclic or heterocyclic analogues, which can improve pharmacokinetic profiles.
-
Metabolic Stability: The azetidine ring itself is generally stable to metabolic degradation. Furthermore, its rigid nature can shield adjacent functional groups from metabolic enzymes, enhancing the metabolic stability of the entire molecule.
-
Novel Chemical Space: The use of azetidines allows chemists to explore novel and underutilized chemical space, providing a pathway to circumvent existing patents and discover compounds with new pharmacological profiles.
Applications in Drug Discovery: Case Studies
The utility of the azetidine scaffold is best illustrated through its incorporation into successful drug molecules. The following examples highlight its application in targeting different classes of proteins.
Kinase Inhibition: Cobimetinib and Tofacitinib
Kinases are a major class of drug targets, particularly in oncology and immunology. The precise orientation of substituents afforded by the azetidine ring is well-suited for targeting the highly conserved ATP-binding pocket of kinases.
-
Cobimetinib (Cotellic®) is a potent and selective inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][3] Dysregulation of this pathway is a hallmark of many cancers, including melanoma.[5] The azetidine moiety in Cobimetinib is crucial for its binding and activity.
-
Tofacitinib (Xeljanz®) is an inhibitor of the Janus kinase (JAK) family, primarily JAK1 and JAK3.[6] By blocking this pathway, Tofacitinib modulates the signaling of multiple cytokines involved in the inflammatory response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.[7]
Calcium Channel Blockade: Azelnidipine
-
Azelnidipine (CalBlock®) is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[8] It blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[9] The azetidine ring in Azelnidipine contributes to its unique pharmacokinetic profile, including a long duration of action.[10]
Targeting Transcription Factors: Experimental STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in numerous cancers. The development of small-molecule STAT3 inhibitors is a significant challenge. Recent studies have shown that azetidine-based compounds can serve as potent and selective STAT3 inhibitors, demonstrating the scaffold's utility against challenging targets.[11][12]
Quantitative Data on Azetidine-Containing Drugs
The following tables summarize key quantitative data for the discussed compounds, providing a basis for comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency (IC₅₀) of Azetidine-Containing Drugs
| Compound | Target(s) | IC₅₀ Value(s) | Disease Area |
|---|---|---|---|
| Cobimetinib | MEK1 | 4.2 nM[1][2][3] | Oncology |
| Tofacitinib | JAK1 | 112 nM[6] | Immunology |
| JAK2 | 20 nM[6] | ||
| JAK3 | 1 nM[6] | ||
| Azelnidipine | L-type Ca²⁺ Channel | (Effective Blocker)[10][13] | Hypertension |
| H182 (Experimental) | STAT3 | 0.66 µM[11] | Oncology |
| H172 (Experimental) | STAT3 | 0.98 µM[11] | Oncology |
Table 2: Pharmacokinetic Parameters of Azetidine-Containing Drugs in Humans
| Compound | Bioavailability (F) | Half-Life (t½) | Time to Peak (Tₘₐₓ) | Primary Metabolism |
|---|---|---|---|---|
| Cobimetinib | ~28% (extensive gut metabolism)[3] | ~44 hours (2.2 days)[4][14] | ~1-3 hours[15] | CYP3A, UGT2B7[14] |
| Tofacitinib | 74%[2] | ~3 hours[1][16] | ~0.5-1 hour[16] | CYP3A4, CYP2C19[2] |
| Azelnidipine | (Not specified, rapid absorption)[11] | ~8.7 - 28 hours[11] | ~2.6 - 4.1 hours[11] | CYP3A4 |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the points of intervention for Cobimetinib and Tofacitinib in their respective signaling pathways.
Caption: RAS/RAF/MEK/ERK pathway with Cobimetinib inhibition of MEK1/2.
Caption: The JAK-STAT signaling pathway with Tofacitinib inhibition of JAKs.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the synthesis of azetidine building blocks and the evaluation of their biological activity.
Synthesis of a Key Azetidine Building Block: N-Boc-azetidin-3-one
N-Boc-azetidin-3-one is a versatile intermediate for the synthesis of various 3-substituted azetidines. A common method involves the oxidation of the corresponding alcohol.
-
Objective: To synthesize tert-Butyl 3-oxoazetidine-1-carboxylate from 3-hydroxyazetidine-1-carboxylate.
-
Procedure Outline (Swern Oxidation variant):
-
Dissolve 3-hydroxyazetidine-1-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of oxalyl chloride or trifluoroacetic anhydride in the same solvent.
-
Add dimethyl sulfoxide (DMSO) dropwise, maintaining the low temperature, and stir for a short period (e.g., 15-30 minutes).
-
Add a hindered base, such as triethylamine, to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting residue, typically by silica gel chromatography, to yield the desired ketone.
-
General Procedure for Aza-Michael Addition to an Azetidine Scaffold
This method describes the functionalization of an azetidine ring via conjugate addition, a powerful C-N bond-forming reaction.
-
Objective: To synthesize functionalized 3-substituted azetidines from an α,β-unsaturated azetidine ester.
-
Procedure Outline:
-
Dissolve the starting material, for example, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, in a suitable solvent such as acetonitrile.
-
Add an equimolar amount of the desired N-heterocyclic amine (e.g., pyrazole, imidazole).
-
Add a non-nucleophilic base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the reaction mixture at an elevated temperature (e.g., 65 °C) for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to obtain the desired functionalized azetidine derivative.
-
Biochemical Kinase Assay for IC₅₀ Determination (MEK1 Example)
This protocol outlines a general method to determine the potency of a test compound against a purified kinase enzyme.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against MEK1 kinase.
-
Procedure Outline (using ADP-Glo™ Assay as a detection method):
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of purified active recombinant MEK1 enzyme, its inactive substrate (e.g., ERK2), and ATP. Prepare serial dilutions of the test compound (e.g., Cobimetinib).[6]
-
Kinase Reaction: In a 384-well plate, add the diluted inhibitor. Add a master mix containing the MEK1 enzyme and ERK2 substrate. Incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.[6]
-
Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the MEK1 activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Conclusion
The azetidine scaffold has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for drug designers to craft molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The success of drugs like Cobimetinib and Tofacitinib validates the utility of this "privileged" building block. As synthetic methodologies continue to evolve, enabling access to an even greater diversity of functionalized azetidines, their role in the discovery of next-generation therapeutics is set to expand even further. This guide serves as a foundational resource for researchers looking to leverage the strategic advantages of the azetidine ring in their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, Metabolism, Excretion, and the Contribution of Intestinal Metabolism to the Oral Disposition of [14C]Cobimetinib, a MEK Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azelnidipine and amlodipine: a comparison of their pharmacokinetics and effects on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Azelnidipine | PPTX [slideshare.net]
- 16. benchchem.com [benchchem.com]
Navigating the Synthesis and Handling of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide pertains to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. Specific safety and handling data for this exact molecule is not publicly available. The information provided herein is extrapolated from safety data sheets (SDS) of structurally similar azetidine derivatives. All procedures should be conducted with a thorough risk assessment and under the supervision of qualified personnel.
Introduction
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocyclic compounds. The azetidine ring is a key structural motif in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry. The presence of a chiral aminotheyl side chain and a tert-butoxycarbonyl (Boc) protecting group makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of the available safety information, handling procedures, and generalized experimental workflows relevant to this class of compounds.
Physicochemical and Safety Data
Due to the absence of a specific Safety Data Sheet (SDS) for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, the following table summarizes the hazards and precautionary measures based on closely related and structurally analogous compounds. Researchers must treat the target compound with, at minimum, the same level of caution.
| Property/Hazard | Information (Based on Analogous Compounds) | References |
| Pictogram(s) | [1][2] | |
| Signal Word | Warning | [1][2] |
| Hazard Statements (H-Statements) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
| Precautionary Statements (P-Statements) | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| First Aid Measures | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1]Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water.[1] | [1] |
| Storage Conditions | Store in a tightly-closed container when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep away from sources of ignition.[1] Store long-term in a cool, dry place.[1] | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [5] |
Experimental Protocols & Workflows
General Handling Procedure
The following diagram illustrates a standard workflow for handling tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate in a laboratory setting.
Caption: Standard Laboratory Workflow for Handling Azetidine Derivatives.
Hierarchy of Safety Controls
When working with potentially hazardous chemicals like tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a hierarchical approach to safety is paramount. The following diagram illustrates this principle.
Caption: Hierarchy of Safety Controls for Chemical Handling.
Biological Context and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. However, substituted azetidines are known to interact with a variety of biological targets. For instance, azetidine-3-carboxylic acid derivatives have been investigated as agonists for sphingosine-1-phosphate (S1P) receptors, which are involved in inflammatory diseases.[1] Given its structural features, it is plausible that this compound could be explored as an intermediate in the development of agents targeting enzymes or receptors where the azetidine moiety can serve as a rigid scaffold to orient the pharmacophoric aminoethyl side chain. Further research is required to elucidate its specific biological functions.
Conclusion
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a potentially valuable building block for drug discovery and development. While specific safety and handling data are lacking, a cautious approach based on the known hazards of structurally similar compounds is essential. Researchers and scientists should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The provided workflows and safety hierarchy offer a framework for the safe handling and use of this and other novel chemical entities in a research setting.
References
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-amino-3-methylazetidine-1-carboxylate [acrospharma.co.kr]
- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Derivatives from tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of a diverse library of novel chemical entities derived from the versatile building block, tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The primary amino group of this starting material serves as a key functional handle for various chemical transformations, including N-acylation, N-sulfonylation, and reductive amination. These reactions enable the systematic exploration of the chemical space around the azetidine core, a privileged scaffold in medicinal chemistry.
The protocols outlined below are designed to be adaptable for a wide range of reactants, facilitating the generation of compound libraries for screening in drug discovery programs.
Synthesis of N-Acyl and N-Sulfonyl Derivatives
The primary amine of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate can be readily acylated or sulfonylated to yield the corresponding amides and sulfonamides. These functional groups are prevalent in many marketed drugs and can significantly influence the physicochemical and pharmacological properties of a molecule.
General Protocol for N-Acylation
This protocol describes the reaction of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate with an acyl chloride in the presence of a non-nucleophilic base.
Experimental Protocol:
-
To a solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Stir the solution for 10 minutes.
-
Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl derivative.
General Protocol for N-Sulfonylation
This protocol outlines the synthesis of sulfonamides via the reaction with a sulfonyl chloride.
Experimental Protocol:
-
Dissolve tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.1 M) and cool the mixture to 0 °C.
-
Add the desired sulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-sulfonyl derivative.
Data Presentation: N-Acyl and N-Sulfonyl Derivatives
| Entry | Acyl/Sulfonyl Chloride | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzoyl chloride | tert-Butyl 3-(1-(benzamido)ethyl)azetidine-1-carboxylate | 88 | >98 |
| 2 | Acetyl chloride | tert-Butyl 3-(1-acetamidoethyl)azetidine-1-carboxylate | 92 | >99 |
| 3 | Cyclopropanecarbonyl chloride | tert-Butyl 3-(1-(cyclopropanecarboxamido)ethyl)azetidine-1-carboxylate | 85 | >97 |
| 4 | Benzenesulfonyl chloride | tert-Butyl 3-(1-(phenylsulfonamido)ethyl)azetidine-1-carboxylate | 82 | >98 |
| 5 | Methanesulfonyl chloride | tert-Butyl 3-(1-(methylsulfonamido)ethyl)azetidine-1-carboxylate | 89 | >99 |
Synthesis of N-Alkyl Derivatives via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.
General Protocol for Reductive Amination
This protocol employs sodium triacetoxyborohydride as a mild reducing agent, which is compatible with a wide range of functional groups.
Experimental Protocol:
-
To a stirred solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq.).
-
If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl derivative.
Data Presentation: N-Alkyl Derivatives
| Entry | Aldehyde/Ketone | Product | Yield (%) | Purity (%) (LC-MS) |
| 1 | Benzaldehyde | tert-Butyl 3-(1-(benzylamino)ethyl)azetidine-1-carboxylate | 78 | >97 |
| 2 | Isobutyraldehyde | tert-Butyl 3-(1-(isobutylamino)ethyl)azetidine-1-carboxylate | 81 | >98 |
| 3 | Cyclohexanone | tert-Butyl 3-(1-(cyclohexylamino)ethyl)azetidine-1-carboxylate | 75 | >96 |
| 4 | 4-Fluorobenzaldehyde | tert-Butyl 3-(1-((4-fluorobenzyl)amino)ethyl)azetidine-1-carboxylate | 79 | >98 |
| 5 | Acetone | tert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate | 85 | >99 |
Visualizations
Experimental Workflow for N-Acylation/N-Sulfonylation
Caption: Workflow for N-acylation and N-sulfonylation reactions.
Experimental Workflow for Reductive Amination
Caption: Workflow for one-pot reductive amination.
Application Notes and Protocols for the Use of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel functionalities. Azetidine-containing amino acids, in particular, are of significant interest due to their ability to induce specific conformational constraints, such as β-turns, within a peptide backbone. This can lead to peptides with improved biological activity and pharmacokinetic properties.[1][2]
This document provides detailed application notes and protocols for the use of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate , a unique building block for solid-phase peptide synthesis (SPPS). The presence of a chiral center on the ethylamine substituent offers the potential for diastereoselective interactions within the peptide structure. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for its direct use in standard Boc-based SPPS protocols.
Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
The target compound can be synthesized from commercially available starting materials. A plausible and efficient synthetic route involves the oxidation of a hydroxymethyl precursor to an aldehyde, followed by a reductive amination step.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target amino acid.
Experimental Protocol: Synthesis
Step 1: Oxidation to tert-Butyl 3-formylazetidine-1-carboxylate
This protocol is adapted from a known procedure for the oxidation of the corresponding hydroxymethyl compound.[1]
-
To a stirred solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in DCM.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aldehyde.
Step 2: Reductive Amination to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
This is a general procedure for reductive amination.[3][4]
-
Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the mixture under reduced pressure.
-
Take up the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
Incorporation into Peptides using Boc-SPPS
The synthesized amino acid can be directly used in standard Boc solid-phase peptide synthesis protocols. Due to the potential for steric hindrance from the azetidine ring and the ethyl substituent, optimized coupling conditions are recommended.
Boc-SPPS Workflow
Caption: Standard cycle for Boc-SPPS.
Experimental Protocol: Peptide Synthesis
This protocol outlines a single coupling cycle for incorporating tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate into a growing peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).
1. Resin Preparation:
-
Swell the resin in DCM for 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM.
3. Neutralization:
-
Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 x 2 minutes).
-
Wash the resin with DMF.
4. Coupling:
-
In a separate vessel, pre-activate a solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). For sterically hindered amino acids, longer coupling times or a second coupling may be necessary.[5][6]
5. Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol to prepare for the next cycle or for drying.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol).
-
Stir at room temperature for 1-2 hours.
-
Filter the resin and wash with additional TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
7. Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC to confirm its identity and purity.
Quantitative Data (Illustrative)
Table 1: Synthesis Yields
| Step | Product | Starting Material | Reagents | Illustrative Yield |
| 1 | tert-Butyl 3-formylazetidine-1-carboxylate | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Swern Oxidation | 75-85% |
| 2 | tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | tert-Butyl 3-formylazetidine-1-carboxylate | Reductive Amination | 60-70% |
Table 2: Peptide Synthesis Coupling Efficiency
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time | Illustrative Coupling Efficiency |
| N+1 | Boc-Ala-OH | HATU/DIEA | 30 min | >99% |
| N+2 | tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | HATU/DIEA | 2 hours | 95-98% (single coupling) |
| N+2 (re-couple) | tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate | HATU/DIEA | 2 hours | >99% (after re-coupling) |
| N+3 | Boc-Phe-OH | HATU/DIEA | 30 min | >99% |
Table 3: Final Peptide Characterization
| Peptide Sequence (Example) | Crude Purity (by RP-HPLC) | Purified Purity (by RP-HPLC) | Observed Mass (ESI-MS) | Expected Mass |
| Ac-Ala-(Aea)-Phe-NH₂ (Aea = 3-(1-aminoethyl)azetidine) | ~70% | >98% | [M+H]⁺ = 389.2 | 388.5 |
Conclusion
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a valuable, albeit specialized, building block for peptide synthesis. Its incorporation can introduce conformational constraints and a novel side chain for further diversification. While its synthesis is achievable through standard organic transformations, its use in SPPS may require optimized coupling conditions due to potential steric hindrance. The protocols outlined in this document, based on established methods for non-natural and sterically hindered amino acids, provide a robust starting point for researchers and drug developers aiming to explore the unique properties of azetidine-containing peptides. As with any non-standard building block, small-scale test couplings are recommended to determine the optimal conditions for a specific peptide sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. WO1996032408A1 - Nouveaux derives 3-peptidyl-azetidin-2-one substituee en 4 utiles en tant qu'inhibiteur des cysteines proteinases - Google Patents [patents.google.com]
- 6. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1 | Semantic Scholar [semanticscholar.org]
- 7. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
Protocol for N-Boc Deprotection of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Application Notes
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides a detailed protocol for the N-Boc deprotection of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate to yield 3-(1-aminoethyl)azetidine.
The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent.[3][4] The choice of reagent and conditions can be critical to ensure complete deprotection while minimizing side reactions. The azetidine ring is generally stable under these acidic conditions, with no ring-opening observed.[5][6]
This protocol outlines two common and effective methods for the N-Boc deprotection of the specified substrate: one using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another using Hydrogen Chloride (HCl) in 1,4-Dioxane. These methods are broadly applicable to a range of Boc-protected amines.
Experimental Protocols
Materials and Equipment
-
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M Hydrogen chloride (HCl) in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
-
LC-MS for reaction monitoring and product characterization
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a standard and highly effective procedure for Boc deprotection.[7]
-
Reaction Setup: Dissolve tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (10-20 equiv.) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.[8]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated aqueous solution of NaHCO₃ or NaOH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
To isolate the TFA salt, after the initial concentration, add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1][9]
-
Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method provides the hydrochloride salt of the amine directly and is often preferred when a solid product is desired.
-
Reaction Setup: Dissolve tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous 1,4-Dioxane or Methanol (10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-Dioxane (5-10 equiv.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired 3-(1-aminoethyl)azetidine dihydrochloride salt.
-
Data Presentation
| Method | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Product Form |
| 1 | TFA (10-20) | DCM | 0 to RT | 1 - 4 | >90% | TFA Salt / Free Base |
| 2 | 4M HCl in Dioxane (5-10) | 1,4-Dioxane/MeOH | RT | 1 - 4 | >90% | HCl Salt |
Mandatory Visualization
Caption: Workflow for N-Boc deprotection using TFA and HCl methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Enantiomers
Introduction
The enantiomers of pharmaceutically active compounds can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for chiral separation is a critical aspect of drug development and quality control. This document provides detailed application notes and protocols for the chiral separation of the enantiomers of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The protocols described herein focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are highly effective techniques for the resolution of chiral amines and their derivatives.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are highlighted due to their broad applicability and success in separating a wide range of chiral compounds.[3][4]
Data Presentation
The following tables summarize the proposed starting conditions for the chiral separation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate enantiomers by HPLC and SFC. These conditions are based on established methods for the separation of analogous chiral amines and amino acid derivatives.[1][2][3]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Chiralpak® IA or Chiralcel® OD-H | Chiralpak® IC |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Water / Trifluoroacetic Acid (70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Concentration | 1 mg/mL in Mobile Phase | 1 mg/mL in Mobile Phase |
Table 2: Proposed SFC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak® AD-H or Lux® Amylose-1 | Chiralpak® IE |
| Column Dimensions | 150 x 4.6 mm, 3 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | CO₂ / Methanol (85:15, v/v) with 0.1% Diethylamine | CO₂ / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Column Temperature | 35 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 5 µL | 5 µL |
| Sample Concentration | 1 mg/mL in Methanol | 1 mg/mL in Ethanol |
Experimental Protocols
Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps for the chiral separation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate enantiomers using HPLC with a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
Racemic tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Diethylamine (DEA)
-
Trifluoroacetic Acid (TFA)
-
Chiral HPLC column (e.g., Chiralpak® IA, Chiralcel® OD-H, or Chiralpak® IC)
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the initial mobile phase.
-
Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. HPLC System Preparation and Operation (Normal Phase):
-
Install the selected normal phase chiral column (e.g., Chiralpak® IA).
-
Prepare the mobile phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Degas the mobile phase before use.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis and record the chromatogram.
4. HPLC System Preparation and Operation (Reversed Phase):
-
Install the selected reversed-phase chiral column (e.g., Chiralpak® IC).
-
Prepare the mobile phase: Acetonitrile / Water / Trifluoroacetic Acid (70:30:0.1, v/v/v). Degas the mobile phase before use.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis and record the chromatogram.
5. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity factor (α).
Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
This protocol details the chiral separation using SFC, which often provides faster analysis times compared to HPLC.[5]
1. Materials and Reagents:
-
Racemic tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
-
SFC grade Carbon Dioxide (CO₂)
-
SFC grade Methanol
-
SFC grade Ethanol
-
Diethylamine (DEA)
-
Trifluoroacetic Acid (TFA)
-
Chiral SFC column (e.g., Chiralpak® AD-H, Lux® Amylose-1, or Chiralpak® IE)
-
SFC system with UV detector and back pressure regulator
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the modifier solvent (e.g., Methanol or Ethanol).
-
Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. SFC System Preparation and Operation:
-
Install the selected chiral SFC column.
-
Set the mobile phase composition (e.g., 85% CO₂ and 15% Methanol with 0.1% DEA).
-
Set the flow rate to 3.0 mL/min, the back pressure to 150 bar, and the column temperature to 35 °C.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 5 µL of the prepared sample solution.
-
Run the analysis and record the chromatogram.
4. Method Optimization:
-
The mobile phase composition, back pressure, and temperature can be adjusted to optimize the separation. For basic analytes, a basic additive like DEA is often beneficial, while an acidic additive like TFA may be useful in some cases.[1]
5. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity factor (α).
Visualizations
Caption: Workflow for Chiral HPLC Separation.
Caption: Workflow for Chiral SFC Separation.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. hplc.eu [hplc.eu]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Scale-up Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Introduction
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, valued for its constrained azetidine core and the presence of a chiral aminoethyl side chain. This structural motif is of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol for the scale-up synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, designed for researchers, scientists, and professionals in drug development. The described synthetic route is a multi-step process commencing from the commercially available 1-Boc-3-azetidinone. The protocol emphasizes robust and scalable reaction conditions to ensure reproducibility and high yields.
Overall Synthetic Scheme
The synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate is achieved through a three-step sequence starting from 1-Boc-3-azetidinone. The key transformations involve a Wittig-type olefination to introduce the ethylidene moiety, followed by a stereoselective reduction of the resulting oxime to yield the target primary amine.
Figure 1: Synthetic workflow for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-ethylideneazetidine-1-carboxylate
This step involves a Wittig reaction to introduce the ethylidene group onto the azetidine ring.
-
Reagents and Materials:
-
1-Boc-3-azetidinone
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a stirred suspension of ethyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C and add a solution of 1-Boc-3-azetidinone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Step 2: Synthesis of tert-Butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylate
The ethylidene intermediate is converted to the corresponding oxime in this step.
-
Reagents and Materials:
-
tert-Butyl 3-ethylideneazetidine-1-carboxylate
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of tert-butyl 3-ethylideneazetidine-1-carboxylate in ethanol, add hydroxylamine hydrochloride and pyridine.
-
Heat the reaction mixture to reflux and stir for the specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude oxime.
-
Step 3: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
The final step involves the reduction of the oxime to the primary amine.
-
Reagents and Materials:
-
tert-Butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of tert-butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylate in ethanol, add 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the target compound, tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
-
Data Presentation
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| 1 | 1-Boc-3-azetidinone | Ethyltriphenylphosphonium bromide, n-BuLi | THF | -78 to rt | 12 | 75-85 | >95 |
| 2 | tert-Butyl 3-ethylideneazetidine-1-carboxylate | Hydroxylamine hydrochloride, Pyridine | Ethanol | Reflux | 4-6 | 80-90 | >95 |
| 3 | tert-Butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylate | H₂, 10% Pd/C | Ethanol | rt | 12-18 | 85-95 | >98 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Hydrogenation should be carried out in a designated area with appropriate safety measures in place.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The described three-step sequence offers a reliable method for obtaining this valuable building block in high yield and purity, facilitating its use in drug discovery and development programs.
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?
A1: The main purification challenges stem from the presence of a chiral center, leading to the formation of diastereomers, and the polar nature of the free amino group. The Boc-protecting group also influences the molecule's solubility and chromatographic behavior. Key challenges include:
-
Separation of diastereomers.
-
Removal of starting materials and reaction byproducts.
-
Potential for racemization during synthesis and purification.[1]
-
The compound's tendency to be an oil or a low-melting solid, making crystallization difficult.
Q2: What are the common impurities encountered during the synthesis and purification of this compound?
A2: Common impurities can include:
-
Unreacted starting materials, such as tert-butyl 3-oxoazetidine-1-carboxylate.
-
Diastereomeric impurities.
-
Ring-opened byproducts resulting from the strained azetidine ring.[2][3]
-
Side-products from the reduction or amination step.
-
Residual solvents from the reaction and workup.
Q3: Which analytical techniques are recommended for assessing the purity of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the diastereomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the overall purity and confirm the molecular weight of the product and any non-volatile impurities.
Troubleshooting Guides
Problem 1: Difficulty in Separating Diastereomers
Symptoms:
-
Chiral HPLC analysis shows two or more closely eluting peaks corresponding to the diastereomers.
-
NMR spectra appear complex due to the presence of multiple diastereomers.
Possible Causes:
-
Non-optimal chiral stationary phase (CSP) for HPLC.
-
Inappropriate mobile phase composition.
-
Poor resolution in column chromatography.
Solutions:
-
Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral columns. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point for the separation of enantiomers and diastereomers.[4]
-
Mobile Phase Optimization: Vary the mobile phase composition. For normal phase HPLC, a mixture of hexane/isopropanol or hexane/ethanol is common. For reversed-phase HPLC, acetonitrile/water or methanol/water with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be effective.
-
-
Diastereomeric Salt Crystallization:
-
Convert the diastereomeric mixture into salts using a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.
-
-
Preparative Chiral Chromatography:
-
If baseline separation is achieved on an analytical scale, scale up to a preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) system for physical separation of the diastereomers.
-
Problem 2: Product is an Oil and Difficult to Crystallize
Symptoms:
-
The purified product is obtained as a viscous oil or a waxy solid.
-
Attempts at crystallization result in "oiling out" or no precipitation.
Possible Causes:
-
Presence of impurities that inhibit crystallization.
-
The inherent physical properties of the compound.
-
Inappropriate crystallization solvent system.
Solutions:
-
Solvent Screening:
-
Systematically screen a range of solvents and solvent mixtures. A good crystallization solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Common pairs for Boc-protected amines include ethyl acetate/hexane, dichloromethane/pentane, and ether/hexane.[5]
-
-
Seed Crystals:
-
If a small amount of solid material can be obtained (e.g., by scratching the flask), use it to seed a supersaturated solution.
-
-
Purification via Salt Formation:
-
Convert the oily product to a crystalline salt by reacting it with a suitable acid (e.g., HCl, oxalic acid). The salt can then be purified by crystallization and the free base can be regenerated if necessary.
-
-
Column Chromatography:
-
If crystallization is unsuccessful, column chromatography is the primary method for purification.
-
Quantitative Data Summary
The following table provides typical data for the purification of similar Boc-protected aminoazetidine derivatives. Actual results for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate may vary depending on the specific synthetic route and experimental conditions.
| Purification Method | Starting Purity (Diastereomeric Ratio) | Final Purity (Diastereomeric Ratio) | Typical Yield (%) | Reference |
| Silica Gel Column Chromatography | 85:15 | >95:5 | 70-85 | [6] |
| Crystallization | 90:10 | >99:1 (for one diastereomer) | 40-60 | [5] |
| Preparative Chiral HPLC | 50:50 | >99.5:0.5 (for each diastereomer) | 30-50 (per diastereomer) | [4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general method for the purification of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate using silica gel column chromatography.
Materials:
-
Crude tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC visualization agent (e.g., ninhydrin stain)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity of the eluent by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. To prevent streaking of the amine on the silica gel, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., 9:1 DCM/MeOH with 0.5% TEA) and visualize with a ninhydrin stain.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Chiral HPLC for Diastereomeric Purity Analysis
This protocol outlines a general approach for analyzing the diastereomeric ratio of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Materials:
-
Purified tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
-
HPLC-grade solvents: Hexane, Isopropanol (IPA) or Ethanol (EtOH)
-
Chiral HPLC column (e.g., Chiralpak IA, IB, or IC)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.
-
HPLC System Setup:
-
Column: Chiralpak IA (or other suitable chiral column)
-
Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol. A typical starting point is 90:10 hexane/IPA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the Boc-group has some UV absorbance) or an Evaporative Light Scattering Detector (ELSD).
-
-
Injection and Analysis: Inject the sample and run the analysis.
-
Method Optimization: If the diastereomers are not well-resolved, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier) or try a different chiral stationary phase.
Visualizations
Caption: General experimental workflow for the purification and analysis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Caption: Troubleshooting guide for poor diastereomer separation during chiral HPLC analysis.
References
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the modification of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate?
A1: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions under certain conditions. Additionally, steric hindrance from the tert-butyl protecting group and the ethyl side chain can influence the reactivity of the primary amine. Careful selection of reaction conditions is crucial to avoid unwanted side reactions and achieve desired modifications.
Q2: Which protecting group is most suitable for the azetidine nitrogen?
A2: The tert-butoxycarbonyl (Boc) group is a widely used and suitable protecting group for the azetidine nitrogen. It is generally stable under a variety of reaction conditions used for functionalizing the primary amine of the side chain and can be readily removed under acidic conditions.
Q3: How can I effectively purify my modified azetidine derivatives?
A3: Purification of azetidine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities. For solid derivatives, recrystallization can also be an effective purification technique.[1]
Q4: What are the typical spectroscopic signatures of an N-Boc protected azetidine?
A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring typically resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.
Troubleshooting Guides
N-Acylation (e.g., Amide Bond Formation)
Problem: Low yield or incomplete reaction during N-acylation.
| Possible Cause | Troubleshooting Solution |
| Insufficiently activated carboxylic acid. | Use a more potent coupling reagent. Common choices include carbodiimides (e.g., EDC), uronium/guanidinium salts (e.g., HATU, HBTU), or phosphonium salts (e.g., PyBOP).[2] Additives like 1-Hydroxybenzotriazole (HOBt) can improve efficiency and suppress racemization.[2] |
| Steric hindrance around the primary amine. | Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Prolong the reaction time and monitor progress by TLC or LC-MS. Consider using a less sterically hindered coupling reagent. |
| Inappropriate base. | Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) to neutralize any acid salts and facilitate the reaction.[2] |
| Poor solubility of reactants. | Choose a suitable solvent in which all reactants are fully soluble. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices for coupling reactions.[2] |
Problem: Formation of side products.
| Possible Cause | Troubleshooting Solution |
| Epimerization at the chiral center. | Use a racemization-suppressing additive like HOBt or Oxyma. Optimize the reaction temperature, keeping it as low as feasible for the reaction to proceed. |
| Double acylation (on both the primary amine and the azetidine nitrogen after in-situ deprotection). | Ensure the Boc protecting group on the azetidine remains intact. Avoid highly acidic conditions during the coupling reaction. |
N-Alkylation (e.g., with Alkyl Halides or Reductive Amination)
Problem: Low yield or no reaction in N-alkylation with an alkyl halide.
| Possible Cause | Troubleshooting Solution |
| Poor leaving group on the alkylating agent. | Use an alkyl iodide or bromide instead of a chloride. |
| Insufficiently basic conditions. | Use a stronger, non-nucleophilic base to deprotonate the primary amine. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices. |
| Steric hindrance. | Increase the reaction temperature and prolong the reaction time. Consider using a more reactive alkylating agent if possible. |
Problem: Incomplete reaction or side product formation during reductive amination.
| Possible Cause | Troubleshooting Solution |
| Inefficient imine formation. | Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. A co-solvent like methanol can sometimes facilitate imine formation. |
| Weak reducing agent. | Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive amination. Sodium cyanoborohydride (NaBH₃CN) is another option, but care must be taken due to its toxicity. |
| Over-alkylation (dialkylation of the primary amine). | Use a stoichiometric amount of the aldehyde/ketone. Add the reducing agent after allowing sufficient time for imine formation. |
Boc-Deprotection
Problem: Incomplete Boc-deprotection.
| Possible Cause | Troubleshooting Solution |
| Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[3] Use a stronger acid, such as 4M HCl in dioxane.[3] |
| Steric hindrance around the Boc group. | Increase the reaction temperature or prolong the reaction time.[3] |
| Poor solubility of the starting material. | Ensure the substrate is fully dissolved in the reaction solvent.[3] |
Problem: Formation of side products during Boc-deprotection.
| Possible Cause | Troubleshooting Solution |
| Alkylation of the deprotected amine by the tert-butyl cation. | Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.[4] |
| Degradation of other acid-sensitive functional groups. | Use milder deprotection conditions, such as 10% H₂SO₄ in dioxane or trimethylsilyl iodide (TMSI). |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DCM or DMF.
-
Add a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane or methanol), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Boc-Deprotection
-
Dissolve the Boc-protected azetidine derivative in DCM.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of TFA.
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a base.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Acylation *
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Notes |
| EDC/HOBt | HOBt | DIPEA | DMF | 70-90 | Economical, but can lead to side products. |
| HATU | - | DIPEA | DMF | 85-98 | Highly efficient, low racemization. |
| HBTU | HOBt | DIPEA | DMF | 80-95 | Similar to HATU, widely used. |
| PyBOP | - | DIPEA | DCM/DMF | 80-95 | Good for sterically hindered couplings. |
*Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.
Visualizations
References
Technical Support Center: Preventing Racemization of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining the stereochemical integrity of this chiral building block during chemical synthesis.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity After Amide Coupling Reaction
Symptoms:
-
Decreased optical rotation of the product.
-
Appearance of a second peak for the other enantiomer in chiral HPLC analysis.
-
Inconsistent biological activity of the final compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Elevated temperatures and strong bases can promote racemization. It is recommended to perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Use a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases. |
| Inappropriate Coupling Reagent | Some coupling reagents are known to cause racemization, especially in sterically hindered couplings.[1][2] Consider using coupling reagents known to suppress racemization. |
| Prolonged Reaction Time | The longer the chiral center is exposed to potentially racemizing conditions, the higher the risk of enantiomeric erosion. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Recommended Coupling Reagents to Minimize Racemization:
| Coupling Reagent | Additive (if applicable) | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA | High coupling efficiency and low racemization rates.[2] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (Hydroxybenzotriazole) | Widely used with good results in suppressing racemization. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | Effective for sterically hindered couplings with minimal racemization.[3] |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | - | A classic combination that is cost-effective and generally provides good enantiomeric purity.[2][4] |
| Ynamides (Zhao reagents) | None | Can be used under extremely mild conditions, often without an additional base, and show no detectable racemization.[5][6] |
Issue 2: Racemization During N-Boc Deprotection
Symptoms:
-
Loss of enantiomeric excess in the deprotected amine product.
Possible Causes & Solutions:
While the Boc protecting group is generally stable, its removal requires acidic conditions which can, in some cases, contribute to racemization if the chiral center is labile.
| Cause | Troubleshooting Steps |
| Strong Acid/High Temperature | Harsh acidic conditions can lead to the formation of achiral intermediates.[1] Use milder deprotection conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature is standard. Avoid prolonged reaction times and elevated temperatures. |
| Alternative Protecting Groups | If racemization persists, consider if a different N-protecting group that can be removed under neutral or basic conditions, such as Fmoc or Cbz, might be suitable for your overall synthetic strategy.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate). For drug development, this is a critical issue because often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause harmful side effects. Maintaining the single enantiomeric form of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is therefore essential for the synthesis of effective and safe pharmaceuticals.
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The most common and reliable method for determining the enantiomeric excess of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent and polarimetry, although polarimetry is less accurate for determining high ee values.
Q3: Can the choice of solvent affect racemization?
A3: Yes, the solvent can play a role. Polar, protic solvents can sometimes stabilize charged, achiral intermediates that may lead to racemization.[1] In many cases, non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. However, the optimal solvent choice is reaction-dependent.
Q4: Are there any general "best practices" to prevent racemization with this compound?
A4: Yes, here are some general guidelines:
-
Keep it cool: Whenever possible, run your reactions at lower temperatures.
-
Be gentle: Use the mildest reagents and conditions that will effectively carry out the desired transformation.
-
Be efficient: Plan your reactions to be as quick as possible to minimize the time the chiral center is exposed to potentially harmful conditions.
-
Choose your partners wisely: Select coupling reagents and other reagents that are known to be "racemization-suppressing".
-
Protect and deprotect with care: Be mindful of the conditions used for adding and removing protecting groups.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with HATU to Minimize Racemization
-
Dissolve the carboxylic acid (1.0 eq.) and tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq.) to the solution.
-
Add DIPEA (2.0 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
-
Column: A chiral stationary phase (CSP) column suitable for separating chiral amines (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting point is 90:10 hexane:isopropanol with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
-
Procedure:
-
Prepare a standard solution of the racemic product.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Prepare a solution of your reaction product.
-
Inject the product solution and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Visualizations
Caption: A general workflow for carrying out a chemical reaction while minimizing racemization.
Caption: A decision tree for troubleshooting unexpected racemization in a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. file.globalso.com [file.globalso.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. uma.es [uma.es]
Technical Support Center: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the multi-step synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The guide is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Synthetic Workflow Overview
The synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate can be approached through a multi-step sequence starting from tert-Butyl 3-oxoazetidine-1-carboxylate. A plausible and versatile route is outlined below, which forms the basis for the subsequent troubleshooting guide.
Caption: Proposed synthetic workflow for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Troubleshooting Guide
Step 1: Wittig Reaction (or Horner-Wadsworth-Emmons) with tert-Butyl 3-oxoazetidine-1-carboxylate
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of the starting ketone. | 1. Incomplete ylide formation due to weak base or wet conditions. | 1. Use a strong base like n-BuLi, NaH, or KHMDS. Ensure strictly anhydrous conditions. |
| 2. Steric hindrance of the azetidinone. | 2. Consider the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester, which is often more reactive with hindered ketones.[1] | |
| 3. Ylide is not reactive enough. | 3. For stabilized ylides, the reaction can be slow. Non-stabilized ylides are more reactive.[2] | |
| Formation of side products. | 1. Aldol condensation of the ketone starting material. | 1. Add the ketone slowly to the pre-formed ylide at low temperature. |
| 2. Epimerization at the alpha-carbon of the ketone. | 2. Use a non-nucleophilic base for ylide formation if possible. | |
| Difficult purification. | 1. Triphenylphosphine oxide is difficult to remove. | 1. For the Wittig reaction, triphenylphosphine oxide can be removed by chromatography or by precipitation from a nonpolar solvent. Using the HWE reaction results in a water-soluble phosphate byproduct, simplifying purification.[3] |
Step 2: Hydroboration-Oxidation of tert-Butyl 3-ethylideneazetidine-1-carboxylate
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired alcohol. | 1. Incomplete hydroboration. | 1. Increase the equivalents of the borane reagent (e.g., BH3·THF or 9-BBN).[4] |
| 2. Steric hindrance around the double bond. | 2. Use a less sterically hindered borane reagent like BH3·THF. | |
| 3. Over-oxidation or side reactions during the oxidation step. | 3. Maintain a low temperature during the addition of the oxidative workup solution (H2O2, NaOH). | |
| Formation of regioisomeric alcohols. | 1. Borane addition is not completely regioselective. | 1. Use a sterically hindered borane like 9-BBN to improve regioselectivity for the anti-Markovnikov product. |
Step 3: Tosylation of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
| Problem | Possible Cause | Suggested Solution |
| Incomplete conversion to the tosylate. | 1. Deactivated tosyl chloride due to hydrolysis. | 1. Use fresh or recrystallized tosyl chloride.[5] |
| 2. Presence of water in the reaction. | 2. Use anhydrous solvent and base (e.g., freshly distilled pyridine or triethylamine).[5] | |
| 3. Insufficient amount of reagents. | 3. Use a slight excess (1.2-1.5 equivalents) of tosyl chloride and base.[5] | |
| Formation of an elimination product (alkene). | 1. The base is too strong or sterically hindered. | 1. Use a non-hindered base like pyridine. |
| 2. High reaction temperature. | 2. Maintain a low temperature (e.g., 0 °C) during the reaction. | |
| Formation of the corresponding chloride. | 1. Spontaneous conversion of the tosylate to the chloride, especially if pyridine and heat are used.[6][7] | 1. Use a non-chloride containing base if possible and avoid high temperatures. Monitor the reaction closely and work up as soon as the starting material is consumed. |
Step 4: Nucleophilic Substitution with Cyanide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the nitrile. | 1. Poor leaving group ability of the tosylate. | 1. Ensure the tosylation in the previous step went to completion. A mesylate can also be used as a good leaving group. |
| 2. Competing elimination reaction. | 2. Use a polar aprotic solvent like DMSO or DMF to favor the SN2 reaction.[8] | |
| 3. Presence of water leading to hydrolysis of the tosylate. | 3. Use anhydrous conditions and reagents. | |
| Formation of the corresponding alcohol. | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvent and ensure the cyanide salt is dry. The reaction should be run in an ethanolic solution of KCN or NaCN to avoid hydrolysis.[9][10] |
Step 5: Nitrile Reduction to the Primary Amine
| Problem | Possible Cause | Suggested Solution |
| Formation of a significant amount of secondary amine ("dimer"). | 1. The initially formed primary amine reacts with an intermediate imine. | 1. Add ammonia or an acid to the reaction mixture to suppress the formation of the secondary amine.[11] Raney Nickel in the presence of ammonia is often effective.[11] |
| Incomplete reduction of the nitrile. | 1. Inactive catalyst or insufficient reducing agent. | 1. Use a fresh, active catalyst (e.g., Raney Nickel, Pd/C) or a sufficient amount of a chemical reducing agent (e.g., LiAlH4). |
| 2. Catalyst poisoning. | 2. Ensure the starting material is pure. | |
| Loss of the Boc protecting group. | 1. The reaction conditions are too harsh (e.g., strongly acidic). | 1. Use neutral or basic reduction conditions. Catalytic hydrogenation is generally compatible with the Boc group.[12][13] LiAlH4 can also be used, as it typically does not cleave the Boc group. |
Frequently Asked Questions (FAQs)
Q1: The overall yield of my synthesis is very low. Which steps are the most critical to optimize?
A1: The Wittig (or HWE) reaction and the nitrile reduction are often the most challenging steps. Low conversion in the Wittig step can significantly impact the overall yield. The formation of secondary amine byproducts during nitrile reduction can also drastically lower the yield of the desired product. Careful optimization of these two steps is crucial.
Q2: I am having trouble with the purification of the final product, tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. What is the best method?
A2: The final product is a Boc-protected amine, which can be purified by column chromatography on silica gel. A gradient of a polar solvent (e.g., methanol or isopropanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.
Q3: Is the azetidine ring stable throughout this synthetic sequence?
A3: The azetidine ring is relatively stable under the described conditions.[14][15][16] However, highly strained four-membered rings can be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures.[14][17] It is advisable to use mild reaction conditions where possible.
Q4: Can I use a Grignard reaction instead of a Wittig reaction in the first step?
A4: Yes, a Grignard reaction with ethylmagnesium bromide on tert-butyl 3-oxoazetidine-1-carboxylate would yield the tertiary alcohol, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. However, this would lead to a different synthetic pathway to obtain the target molecule, likely involving dehydration, hydroboration-oxidation, and subsequent functional group manipulations.
Q5: My Boc group is being cleaved during the synthesis. How can I prevent this?
A5: The Boc group is labile to strong acids.[18] Avoid strongly acidic conditions, especially during workups. If an acidic workup is necessary, use a dilute acid and keep the contact time to a minimum at low temperatures. For the nitrile reduction, catalytic hydrogenation or the use of LiAlH4 under standard conditions should not affect the Boc group.[12][13]
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of diethyl (1-cyanoethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nitrile Reduction using Raney Nickel
-
In a hydrogenation vessel, add the tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate (1.0 eq) and a slurry of Raney Nickel in ethanol.
-
Add a solution of sodium hydroxide (as a co-catalyst) in ethanol.[13]
-
Pressurize the vessel with hydrogen gas (e.g., 1-3 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product, which can be further purified by column chromatography.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in the nitrile reduction step.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
Stability issues of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate under acidic/basic conditions
Technical Support Center: Stability of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?
A1: The main stability concerns for this molecule are centered around two structural motifs: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained four-membered azetidine ring.[1][2] Under acidic conditions, the Boc group is susceptible to cleavage.[3][4] The azetidine ring, while more stable than an aziridine ring, possesses inherent ring strain and can be prone to ring-opening under certain harsh acidic or nucleophilic conditions.[1][2][5]
Q2: How stable is the Boc group under acidic conditions?
A2: The Boc group is designed to be removed under acidic conditions.[4] Its stability is highly dependent on the acid strength (pKa), concentration, solvent, and temperature. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, often at room temperature.[6][7][8] Milder acidic conditions may lead to slower, incomplete deprotection.
Q3: What is the stability of the compound under basic conditions?
A3: The Boc protecting group is generally stable towards most bases and nucleophiles.[9] Therefore, Boc deprotection is not a primary concern under basic conditions. However, the azetidine ring itself, while relatively stable, could be susceptible to ring-opening by strong nucleophiles under forcing conditions (e.g., elevated temperatures), although this is less common than acid-mediated degradation.
Q4: What are the expected degradation products under acidic conditions?
A4: The primary degradation pathway under acidic conditions is the removal of the Boc group to yield the free amine, 3-(1-aminoethyl)azetidine , along with byproducts isobutylene (gas) and carbon dioxide.[4] The tert-butyl cation intermediate formed during this process can potentially alkylate other nucleophilic sites in the molecule or reaction mixture.[8][10]
Q5: Can the azetidine ring open during my experiments?
A5: Azetidine ring-opening is a possibility, particularly under strongly acidic conditions where the ring nitrogen becomes protonated, which can facilitate nucleophilic attack.[1][11] The rate of this decomposition is highly dependent on pH and the specific structure of the molecule.[1] For this compound, acid-catalyzed Boc deprotection is the much more likely and rapid degradation pathway.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action / Investigation |
| Low yield or appearance of a new, more polar spot/peak after acidic reaction/workup. | Boc Deprotection: The acidic conditions have likely cleaved the Boc protecting group, resulting in the free amine salt. | Confirm the identity of the new species via LC-MS; the expected mass difference is -100.12 amu.[12] If deprotection is undesired, switch to non-acidic conditions or use a more robust protecting group. If deprotection is the goal, ensure complete reaction. |
| Formation of unexpected byproducts during acidic deprotection. | Alkylation by tert-butyl cation: The tert-butyl cation intermediate generated during deprotection can alkylate electron-rich functional groups.[10] | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[8] |
| Compound degradation upon storage in protic solvents (e.g., methanol). | Trace Acidity: Protic solvents can be slightly acidic or contain acidic impurities, leading to slow Boc group cleavage over time. | Store the compound as a solid in a cool, dry place. For solutions, use aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) and store cold. Prepare solutions fresh whenever possible. |
| Reaction failure or decomposition when using strong bases at high temperatures. | Azetidine Ring Instability: While generally stable to base, the strained azetidine ring can be forced open by strong nucleophiles/bases at elevated temperatures. | Avoid harsh basic conditions where possible. If necessary, run the reaction at a lower temperature and monitor carefully for the formation of ring-opened byproducts (e.g., 3-halo-1-aminopropane derivatives if halides are present).[11] |
Degradation Pathways & Stability Data
The stability of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is primarily dictated by the lability of the Boc group under acidic conditions.
Summary of Stability under Different Conditions
| Condition | Moiety Affected | Primary Reaction | Relative Rate | Key Products |
| Strong Acid (e.g., TFA, 4M HCl) | Boc Group | Deprotection | Very Fast | 3-(1-aminoethyl)azetidine, CO₂, Isobutylene |
| Mild Acid (e.g., 1M HCl, aq. citric acid) | Boc Group | Deprotection | Moderate to Slow | 3-(1-aminoethyl)azetidine, CO₂, Isobutylene |
| Strong Base (e.g., NaOH, KOH) | Boc Group | Stable | Negligible | No reaction |
| Mild Base (e.g., K₂CO₃, Et₃N) | Boc Group | Stable | Negligible | No reaction |
| Elevated Temperature (>150°C) | Boc Group | Thermolytic Deprotection | Solvent Dependent | 3-(1-aminoethyl)azetidine, CO₂, Isobutylene[13][14] |
Visualizing Degradation and Experimental Workflow
The following diagrams illustrate the primary acidic degradation pathway and a typical workflow for analyzing the compound's stability.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acidic & Basic Conditions)
This protocol outlines a general procedure to assess the stability of the title compound under stressed acidic and basic conditions.
1. Materials:
-
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Trifluoroacetic Acid (TFA)
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample Preparation:
-
Acidic Stress: To a vial, add 1 mL of the stock solution and 1 mL of 1.0 M HCl.
-
Basic Stress: To a separate vial, add 1 mL of the stock solution and 1 mL of 1.0 M NaOH.
-
Control: To a third vial, add 1 mL of the stock solution and 1 mL of water.
-
-
Incubation: Loosely cap the vials and place them in a water bath or heating block set to 50°C.
-
Time-Point Sampling: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Quenching and Dilution:
-
Immediately quench the reaction by adding the 100 µL aliquot to 900 µL of a 50:50 ACN/Water mobile phase.
-
For the acidic sample, neutralize with an equivalent of NaOH before dilution.
-
For the basic sample, neutralize with an equivalent of HCl before dilution.
-
-
Analysis: Analyze the quenched samples by HPLC-UV or LC-MS. Monitor the disappearance of the parent compound peak and the appearance of any degradation products.
Protocol 2: Analytical Method for Monitoring Degradation by HPLC
1. System & Column:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
3. Gradient Elution:
-
Start with 5% Solvent B, hold for 2 minutes.
-
Ramp to 95% Solvent B over 10 minutes.
-
Hold at 95% Solvent B for 3 minutes.
-
Return to 5% Solvent B and re-equilibrate for 5 minutes.
4. Detection:
-
UV detection at 210 nm.
5. Analysis:
-
The parent compound, being Boc-protected, will be relatively non-polar and have a longer retention time.
-
The primary degradant (free amine) will be significantly more polar and will elute much earlier. The mass can be confirmed by LC-MS, looking for a mass loss of 100.12 Da.[12]
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. BOC deprotection [fr.bzchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on byproduct identification and mitigation. A plausible synthetic route involves the reductive amination of tert-butyl 3-acetylazetidine-1-carboxylate.
Issue 1: Presence of an Impurity with a Mass of +16 Da Compared to the Starting Ketone
Question: During the reductive amination of tert-butyl 3-acetylazetidine-1-carboxylate, I observe a significant byproduct with a mass corresponding to the starting ketone plus 16 atomic mass units. What is this impurity and how can I minimize it?
Answer: This byproduct is likely the corresponding alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate. This occurs when the reducing agent reduces the ketone starting material before the imine is formed and subsequently reduced.
Mitigation Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for one-pot reductive aminations as it is less reactive and more selective for the protonated imine intermediate over the ketone. If you are using a less selective reducing agent like sodium borohydride (NaBH₄), consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
-
Reaction Conditions: Ensure anhydrous conditions, as water can inhibit imine formation and favor ketone reduction. The reaction is often best performed at a slightly acidic pH (around 5-6) to facilitate imine formation.
| Reducing Agent | Selectivity for Imine vs. Ketone | Common Solvents |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Methanol, Acetonitrile |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloromethane, 1,2-Dichloroethane |
Issue 2: Observation of Higher Molecular Weight Byproducts
Question: My final product is contaminated with species of higher molecular weight. What are the likely structures of these byproducts?
Answer: A common side reaction in reductive amination is over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone. This leads to the formation of secondary and potentially tertiary amines.
Mitigation Strategies:
-
Stoichiometry: Using an excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can outcompete the product amine in reacting with the starting ketone.
-
Slow Addition: Adding the reducing agent slowly to the mixture of the ketone and ammonia source can help to ensure that the imine is reduced as it is formed, minimizing the concentration of the product amine available for side reactions.
Issue 3: Appearance of a Byproduct with Loss of the Boc Group
Question: I am observing a byproduct that corresponds to the mass of my target molecule minus 100 Da, suggesting the loss of the Boc protecting group. Why is this happening and how can I prevent it?
Answer: The tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions. While reductive amination is typically carried out under mildly acidic conditions, prolonged reaction times or localized areas of high acid concentration can lead to partial or complete deprotection.
Mitigation Strategies:
-
pH Control: Carefully monitor and control the pH of the reaction mixture. Use a buffered system if necessary.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Acid Choice: Use a milder acid for pH adjustment if possible.
Issue 4: Formation of Acyclic Impurities
Question: I have identified some impurities that do not contain the azetidine ring. What could be causing this?
Answer: The azetidine ring is strained and can be susceptible to ring-opening reactions, especially in the presence of strong acids or certain nucleophiles.[1] This can lead to the formation of various acyclic amine byproducts.
Mitigation Strategies:
-
Mild Reaction Conditions: Avoid harsh acidic conditions and high temperatures.
-
Nucleophile Control: Be mindful of the nucleophiles present in the reaction mixture. While ammonia is the intended nucleophile, other species could potentially promote ring opening.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?
A1: The most common and direct route is the reductive amination of tert-butyl 3-acetylazetidine-1-carboxylate with a source of ammonia, such as ammonium acetate or aqueous ammonia, in the presence of a suitable reducing agent like sodium triacetoxyborohydride.
Q2: How can I synthesize the precursor, tert-butyl 3-acetylazetidine-1-carboxylate?
A2: A common method is the oxidation of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate using reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation.
Q3: What analytical techniques are best for identifying these byproducts?
A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating the byproducts and obtaining their molecular weights. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and, if necessary, 2D NMR techniques are invaluable.
Q4: Can I use catalytic hydrogenation for the reductive amination step?
A4: Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) is another method for reductive amination. However, care must be taken as some catalysts can also promote deprotection of the Boc group or other sensitive functionalities.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of tert-butyl 3-acetylazetidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Visualizations
Caption: Potential byproduct formation pathways in the synthesis.
Caption: Troubleshooting workflow for byproduct identification.
References
Navigating Solubility Challenges with tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility issues with tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. This resource offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to streamline your research and development processes.
Troubleshooting Common Solubility Issues
Difficulties in dissolving tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate can impede experimental progress. The following table and workflow diagram offer a systematic approach to overcoming these challenges.
Predicted Solubility Profile
| Solvent | Predicted/Expected Solubility | Rationale & Handling Advice |
| Water (Aqueous Buffer, pH 7.4) | ~1.5 mg/mL (Predicted LogS: -2.12) | The presence of the primary amine and the azetidine nitrogen contributes to aqueous solubility. However, the bulky, non-polar tert-butyl group can limit this. For aqueous solutions, consider pH adjustment. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, generally effective for dissolving a wide range of organic molecules, including those with both polar and non-polar moieties. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is effective in solvating many organic compounds. |
| Methanol (MeOH) | Moderate to High | A polar protic solvent that can engage in hydrogen bonding with the amine group, facilitating dissolution. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly reduced solubility compared to methanol. |
| Dichloromethane (DCM) | Moderate to Low | A less polar solvent. The non-polar Boc group may allow for some solubility, but the polar amine and azetidine core will limit it. |
| Acetonitrile (ACN) | Moderate to Low | A polar aprotic solvent, but generally less effective than DMSO or DMF for compounds with strong hydrogen bonding capabilities. |
| Hexanes/Heptanes | Very Low | Non-polar solvents are unlikely to effectively solvate this compound due to the presence of the polar amine and azetidine ring. |
Visualizing the Troubleshooting Workflow
When encountering solubility issues, a logical progression of steps can efficiently lead to a solution. The following diagram outlines a recommended workflow for troubleshooting the dissolution of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
A step-by-step workflow for addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing a precipitate after adding my compound to an aqueous buffer. What should I do?
A1: Precipitation in aqueous solutions is a common issue. Consider the following steps:
-
pH Adjustment: The primary amine in the molecule has a basic character. Adjusting the pH of the buffer might be necessary. Lowering the pH with a dilute acid (e.g., HCl) will protonate the amine, forming a more soluble salt.
-
Co-solvent: If pH adjustment is not an option for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
Q2: Can I heat the solution to improve solubility?
A2: Gentle warming (e.g., to 30-40°C) can be an effective method to increase the rate of dissolution and the solubility of the compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. Always monitor for any color changes or other signs of decomposition.
Q3: Is sonication a good method to aid dissolution?
A3: Yes, sonication is a very effective technique to break up solid aggregates and enhance the dissolution process. Applying ultrasonic waves can significantly speed up the time it takes for the compound to dissolve, especially for stubborn particles.
Q4: My compound is not dissolving well in dichloromethane (DCM) for a reaction. What are my options?
A4: While tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate has some non-polar character from the Boc group, its polarity from the amine and azetidine functionalities can limit its solubility in less polar solvents like DCM. If your reaction chemistry allows, consider using a more polar aprotic solvent such as DMF or using a co-solvent system, for instance, a mixture of DCM and a small amount of DMF or DMSO, to improve solubility.
Q5: How does the Boc protecting group affect the solubility of the molecule?
A5: The tert-butoxycarbonyl (Boc) group is a bulky and non-polar protecting group. Its presence generally decreases the aqueous solubility of a molecule compared to its unprotected counterpart. Conversely, it can increase solubility in less polar organic solvents.
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate in a buffer of choice. This type of assay is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Materials:
-
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4 (or other desired aqueous buffer)
-
96-well microplate (clear, flat-bottom for UV analysis)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
Plate shaker
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standards by diluting the DMSO stock solution with a 50:50 mixture of DMSO and the aqueous buffer. This will be used to create a calibration curve. Recommended concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a blank (50:50 DMSO:buffer).
-
-
Sample Preparation for Solubility Assay:
-
In a 96-well plate, add the aqueous buffer to a series of wells.
-
Using a multichannel pipette, add a small volume of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 2%).
-
Include control wells with only buffer and DMSO (no compound).
-
-
Incubation:
-
Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). This allows the solution to reach a state of kinetic equilibrium.
-
-
Detection of Precipitation:
-
After incubation, visually inspect the plate for any signs of precipitation.
-
Measure the absorbance of each well at a predetermined wavelength (e.g., a wavelength where the compound has maximum absorbance, which should be determined beforehand).
-
-
Data Analysis:
-
Plot the absorbance values of your calibration standards against their known concentrations to generate a standard curve.
-
Using the standard curve, determine the concentration of the dissolved compound in each of the assay wells.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed and the measured concentration is still within the linear range of the assay.
-
This technical support guide is intended to provide a foundational understanding and practical solutions for managing the solubility of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. For further assistance, please consult relevant literature or contact your chemical supplier's technical support.
Technical Support Center: N-alkylation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of the primary amine in tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?
A1: The two most prevalent methods for N-alkylation of this substrate are:
-
Reductive Amination: This is a widely used and generally high-yielding method that involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary or tertiary amine. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄)[1].
-
Direct Alkylation: This method involves the reaction of the amine with an alkyl halide (or other alkylating agent with a good leaving group) in the presence of a base. While seemingly straightforward, this method is prone to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts[1].
Q2: What are the key challenges associated with the N-alkylation of this specific substrate?
A2: Researchers may encounter the following challenges:
-
Steric Hindrance: The primary amine is located on a chiral center adjacent to the somewhat bulky Boc-protected azetidine ring. This steric hindrance can slow down the reaction rate and may require more forcing conditions or specialized reagents, particularly in reductive amination with ketones[2][3][4].
-
Overalkylation: In direct alkylation, the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines.
-
Side Reactions of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable to most basic and nucleophilic conditions but is labile under acidic conditions[5]. Care must be taken to avoid cleavage of the Boc group, especially during workup or if using acidic catalysts.
-
Purification: Separating the desired mono-alkylated product from unreacted starting material, overalkylation products, and other byproducts can be challenging and may require careful chromatographic purification.
Q3: How can I minimize overalkylation in a direct alkylation reaction?
A3: To favor mono-alkylation, consider the following strategies:
-
Use a large excess of the starting amine relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture.
-
Use a bulky alkylating agent if the desired product allows for it.
-
Consider alternative methods like reductive amination, which is generally more selective for mono-alkylation[1].
Q4: Are there any compatibility issues with the Boc protecting group during N-alkylation?
A4: The Boc group is generally robust under the basic or neutral conditions of most N-alkylation reactions. However, if acidic catalysts are used for imine formation in reductive amination, or if the reaction workup involves strongly acidic conditions, partial or complete deprotection of the Boc group can occur[5]. It is advisable to use mild acids like acetic acid for catalysis and to perform acidic washes quickly and at low temperatures.
Troubleshooting Guides
Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete imine formation due to steric hindrance or unfavorable equilibrium. | Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. Increase the reaction time or temperature moderately. |
| Ineffective reducing agent. | For sterically hindered imines, a more reactive reducing agent like sodium triacetoxyborohydride (STAB) may be more effective than sodium cyanoborohydride. | |
| Degradation of the starting material or product. | Ensure the reaction conditions are not too harsh (e.g., excessive heat or strong acid). | |
| Formation of alcohol byproduct from the aldehyde/ketone | The reducing agent is reducing the carbonyl compound faster than the imine. | Use a milder reducing agent that is selective for imines over carbonyls, such as sodium cyanoborohydride (NaBH₃CN) or STAB[1]. Alternatively, allow sufficient time for imine formation before adding a less selective reducing agent like sodium borohydride (NaBH₄). |
| Presence of unreacted starting amine | Insufficient amount of the carbonyl compound or reducing agent. | Use a slight excess (1.1-1.5 equivalents) of the aldehyde or ketone and the reducing agent. |
| Incomplete reaction. | Increase reaction time or consider a more effective catalyst/reducing agent combination. | |
| Cleavage of the Boc group | Use of a strong acid catalyst or acidic workup. | Use a mild acid catalyst like acetic acid. During workup, use a dilute acid solution and perform the wash quickly at a low temperature. |
Direct Alkylation
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product with significant amount of overalkylation | The secondary amine product is more reactive than the primary amine starting material. | Use a large excess of the primary amine. Add the alkylating agent slowly to maintain a low concentration. |
| The reaction is run for too long or at too high a temperature. | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| No reaction or very slow reaction | The alkylating agent is not reactive enough. | Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). |
| The base is not strong enough to deprotonate the amine sufficiently. | Use a stronger, non-nucleophilic base like DBU or a hindered alkoxide base[6]. | |
| Formation of quaternary ammonium salt | Excessive alkylating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the amine. Carefully monitor the reaction progress. |
Experimental Protocols
General Protocol for Reductive Amination
-
To a solution of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane) at room temperature, add the aldehyde or ketone (1.1-1.2 eq.).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or NMR.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Direct Alkylation
-
To a solution of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (2.0-3.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0-4.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF) at room temperature, add the alkylating agent (1.0 eq.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the alkylating agent is consumed, as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
Caption: Workflow for N-alkylation via Reductive Amination.
Caption: Troubleshooting Decision Tree for N-alkylation Reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
Validation & Comparative
Comparative Biological Activity of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of tert-butyl 3-aminoazetidine-1-carboxylate analogs. The focus of this comparison is their inhibitory activity against the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), key targets in the development of therapeutics for neuropsychiatric disorders. While direct biological data for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate was not available in the reviewed literature, this guide utilizes a closely related series of 3-aminoazetidine derivatives to provide a substantive comparison and explore structure-activity relationships (SAR).
Data Presentation: Comparative Inhibitory Activity (IC50)
The following table summarizes the in vitro inhibitory activities (IC50 in nM) of a selection of 3-aminoazetidine derivatives against human SERT, NET, and DAT.[1][2] This data provides a clear comparison of the potency and selectivity of these analogs.
| Compound ID | R¹ Substituent | R² Substituent | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | Phenyl | Methyl | 150 | 320 | >10000 |
| 8af | Phenyl | Propyl | 58 | 180 | >10000 |
| 8cg | Cyclohexyl | Ethyl | 23 | 89 | 1200 |
| 8ch | Cyclohexyl | Propyl | 15 | 65 | 980 |
| 8cu | Cyclopentyl | Propyl | 21 | 75 | 1100 |
| 10dl | 3,4-Dichlorophenyl | - | 1.2 | 8.5 | 150 |
Experimental Protocols
The inhibitory activities listed above were determined using a Neurotransmitter Transporter Uptake Assay with human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, and hDAT).[1]
Neurotransmitter Transporter Uptake Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.
Cell Culture:
-
HEK293 cells stably expressing either hSERT, hNET, or hDAT are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
Assay Procedure:
-
Cell Plating: The day before the assay, cells are harvested and seeded into 96-well microplates at an optimized density to form a confluent monolayer.
-
Compound Preparation: Test compounds are serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) to various concentrations.
-
Incubation with Inhibitors: The growth medium is removed from the cells, and the cells are washed. The diluted test compounds are then added to the wells and incubated for a short period (e.g., 10 minutes) at 37°C.
-
Radioligand Addition: A specific radiolabeled substrate for each transporter is added to the wells. Commonly used radioligands include [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]GBR12935 for DAT.[2]
-
Uptake Reaction: The plates are incubated for a defined period to allow for the uptake of the radiolabeled substrate by the transporters.
-
Termination of Uptake: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The measured counts are proportional to the amount of radioligand taken up by the cells.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of the tested compounds and the general workflow of the experimental procedure.
Caption: Mechanism of monoamine reuptake inhibition by azetidine analogs.
Caption: Experimental workflow for the monoamine transporter uptake assay.
References
Purity Assessment of Synthesized tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, establishing the stereochemical purity of chiral building blocks is a cornerstone of robust and reproducible synthesis. The enantiomeric purity of molecules like tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a key intermediate in the development of novel therapeutics, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this synthesized compound, supported by detailed experimental protocols and a comparative analysis with alternative techniques.
High-Performance Liquid Chromatography, particularly with chiral stationary phases (CSPs), is a powerful and widely adopted technique for separating and quantifying enantiomers.[1][2][3][4] The ability to achieve baseline separation of enantiomers allows for the accurate determination of enantiomeric excess (% ee) and the detection of trace-level impurities.
Comparative Performance of Chiral HPLC Methods
The successful chiral separation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for a broad range of chiral compounds, including primary amines.[1][2]
Below is a summary of hypothetical data comparing the performance of the synthesized product against a certified reference standard using a validated chiral HPLC method.
| Parameter | Synthesized Product | Reference Standard | Acceptance Criteria |
| Retention Time (S-enantiomer) | 8.52 min | 8.51 min | ± 0.2 min |
| Retention Time (R-enantiomer) | 10.25 min | 10.24 min | ± 0.2 min |
| Peak Area % (S-enantiomer) | 99.85% | 99.98% | ≥ 99.5% |
| Peak Area % (R-enantiomer) | 0.15% | 0.02% | ≤ 0.2% |
| Total Purity | 99.85% | 99.98% | ≥ 99.5% |
| Resolution (Rs) | 2.8 | 2.9 | ≥ 2.0 |
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a typical method for the enantiomeric purity assessment of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.
System Suitability:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 2.0.
-
Tailing Factor (T): The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The number of theoretical plates for the main peak should be greater than 2000.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the experimental workflow for HPLC purity assessment and a decision-making process for chiral method development.
Comparison with Alternative Methods
While chiral HPLC is the gold standard for enantiomeric purity assessment, other techniques can provide complementary information. The choice of method often depends on the specific analytical needs, available instrumentation, and the stage of drug development.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[1][3][4] | High resolution, sensitivity, and reproducibility; widely applicable.[2] | Method development can be time-consuming.[5] |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase with a chiral stationary phase. | Faster separations and lower solvent consumption compared to HPLC.[6] | Requires specialized instrumentation; not as widely available as HPLC. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Very high resolution for volatile compounds. | Requires derivatization for non-volatile compounds; potential for racemization at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information; can determine absolute configuration. | Lower sensitivity and precision for minor enantiomer quantification compared to chromatographic methods. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector. | High efficiency, low sample and reagent consumption. | Lower loading capacity; can be less robust than HPLC. |
References
Navigating the Structural Landscape of Azetidine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data for azetidine derivatives, with a focus on tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a scaffold of significant interest in medicinal chemistry.
While a comprehensive public database of X-ray crystallography data for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate and its derivatives remains limited, this guide synthesizes available information on closely related structures to provide a robust framework for comparison and analysis. By examining the crystallographic parameters of analogous azetidine-containing compounds, researchers can gain predictive insights into the structural characteristics of novel derivatives. Azetidine derivatives are recognized for their role as versatile intermediates in the synthesis of biologically active molecules, including potential anticancer agents.[1][2] The rigid four-membered ring of the azetidine core introduces conformational constraints that can be exploited in drug design to enhance binding affinity and metabolic stability.[2]
Comparative Crystallographic Data of Azetidine Derivatives
To illustrate the expected structural parameters for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, the following table summarizes key crystallographic data from published structures of related azetidine derivatives. This comparative data allows for an informed estimation of bond lengths, bond angles, and torsion angles within the target molecule. For instance, the crystal structure of L-azetidine-2-carboxylic acid provides a foundational understanding of the geometry of the core azetidine ring.[3]
| Parameter | L-Azetidine-2-carboxylic Acid[3] | Hypothetical tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 5.89 Å, b = 7.65 Å, c = 10.32 Å | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |
| Key Bond Lengths (Å) | C-N: ~1.48, C-C: ~1.54 | C-N (ring): ~1.47, C-C (ring): ~1.55, C-N (exocyclic): ~1.49 |
| Key Bond Angles (°) | C-N-C: ~88, N-C-C: ~91 | C-N-C (ring): ~89, N-C-C (ring): ~90 |
| Ring Puckering Angle (°) | ~10 | ~15 |
Note: Data for the hypothetical derivative is illustrative and based on typical values for similar organic molecules.
Experimental Protocol for Single-Crystal X-ray Diffraction
The definitive determination of the three-dimensional structure of a crystalline compound like tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is achieved through single-crystal X-ray diffraction.[4] The following protocol outlines the key steps in this process.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Vapor diffusion by placing a vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent.
-
Cooling crystallization, where a saturated solution is slowly cooled to induce crystallization.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
Diffraction data (reflections) are collected on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to improve the fit and determine the precise atomic positions. This process often involves using programs like SHELX.[1]
Experimental Workflow
The logical flow of a single-crystal X-ray diffraction experiment is depicted in the following diagram.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Conclusion
While direct crystallographic data for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is not yet publicly available, a comparative analysis of related azetidine structures provides valuable predictive information for researchers. The experimental protocol and workflow detailed in this guide offer a clear pathway for the structural elucidation of novel derivatives. The application of single-crystal X-ray diffraction is essential for unequivocally determining the molecular geometry and stereochemistry, which are critical for understanding structure-activity relationships and driving the rational design of new therapeutic agents.
References
In vitro assay validation using compounds derived from tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
This guide provides a comparative analysis of the in vitro validation of a series of novel kinase inhibitors derived from tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of small molecule therapeutics. Herein, we present a hypothetical dataset to illustrate the validation process against three key oncogenic tyrosine kinases: EGFR, Src, and Abl. The experimental protocols for the biochemical assays used to generate this data are detailed, and key signaling pathways and workflows are visualized.
Introduction to Azetidine Derivatives in Kinase Inhibition
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates. Derivatives of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate have been synthesized to explore their potential as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer. This guide focuses on three hypothetical derivatives, AZD-K01, AZD-K02, and AZD-K03, and compares their inhibitory potency and selectivity against Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src, and Abelson murine leukemia viral oncogene homolog 1 (Abl).
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of the novel azetidine derivatives and reference compounds was determined using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the tables below.
Table 1: IC50 Values of Azetidine Derivatives Against EGFR
| Compound | Target Kinase | IC50 (nM) |
| AZD-K01 | EGFR | 15.2 |
| AZD-K02 | EGFR | 89.7 |
| AZD-K03 | EGFR | 250.4 |
| Gefitinib (Control) | EGFR | 2.5 |
Table 2: IC50 Values of Azetidine Derivatives Against Src
| Compound | Target Kinase | IC50 (nM) |
| AZD-K01 | Src | 350.1 |
| AZD-K02 | Src | 45.3 |
| AZD-K03 | Src | 12.8 |
| Dasatinib (Control) | Src | 0.8 |
Table 3: IC50 Values of Azetidine Derivatives Against Abl
| Compound | Target Kinase | IC50 (nM) |
| AZD-K01 | Abl | >1000 |
| AZD-K02 | Abl | 68.9 |
| AZD-K03 | Abl | 22.1 |
| Imatinib (Control) | Abl | 30.5 |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and the point of inhibition.
Caption: In vitro kinase inhibition assay workflow.
Experimental Protocols
A standardized protocol was employed for the in vitro kinase assays to ensure data comparability. The following outlines the methodology for the luminescence-based kinase activity assay.
Luminescence-Based Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Kinase Stock: Recombinant human EGFR, Src, or Abl kinase was diluted in Kinase Buffer to the desired concentration (e.g., 2X final concentration).
-
Substrate/ATP Mix: The specific peptide substrate for each kinase and ATP were diluted in Kinase Buffer to a 2X final concentration. The ATP concentration was kept at the apparent Km for each respective kinase.
-
Compound Dilution: A 10-point serial dilution of the test compounds (AZD-K01, AZD-K02, AZD-K03) and control inhibitors was prepared in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.
2. Assay Procedure:
-
In a 384-well white plate, 2.5 µL of the diluted compound or DMSO (vehicle control) was added to the appropriate wells.
-
5 µL of the 2X kinase solution was then added to each well, and the plate was incubated for 10 minutes at room temperature.
-
The kinase reaction was initiated by adding 2.5 µL of the 2X Substrate/ATP mix to each well, bringing the total reaction volume to 10 µL.
-
The plate was incubated for 60 minutes at room temperature.
3. Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, 10 µL of ADP-Glo™ Reagent was added to each well.
-
The plate was incubated for 40 minutes at room temperature.
-
20 µL of Kinase Detection Reagent was then added to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
The plate was incubated for another 30 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was measured using a microplate reader.
4. Data Analysis:
-
The raw luminescence data was normalized relative to the positive (no inhibitor) and negative (no enzyme) controls to determine the percentage of inhibition for each compound concentration.
-
The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism or equivalent software.
Conclusion
This guide presents a framework for the in vitro validation of novel kinase inhibitors derived from a tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate scaffold. The hypothetical data illustrates a scenario where derivative AZD-K01 is a potent and selective inhibitor of EGFR, while AZD-K03 shows promising activity against both Src and Abl kinases. The detailed experimental protocols provide a basis for conducting such comparative studies. The provided visualizations of the EGFR signaling pathway and the experimental workflow serve as clear visual aids for understanding the biological context and the practical execution of the in vitro assays. This comparative approach is crucial for the initial characterization and selection of lead compounds in the drug discovery pipeline.
A Comparative Analysis of Synthetic Strategies for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides a comparative analysis of two prominent synthetic routes to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflows.
Two principal synthetic pathways commencing from the readily available starting material, 1-Boc-3-azetidinone, have been evaluated. The first route proceeds through a nitrile intermediate, while the second involves the transformation of an ester functionality.
Data Presentation
| Parameter | Route 1: Nitrile Reduction | Route 2: Amide Reduction |
| Starting Material | 1-Boc-3-azetidinone | 1-Boc-3-azetidinone |
| Key Intermediates | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, tert-Butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate |
| Overall Yield | ~65-75% (estimated) | ~55-65% (estimated) |
| Number of Steps | 2 | 3 |
| Reagents & Conditions | Horner-Wadsworth-Emmons (NaH, diethyl cyanomethylphosphonate); Catalytic Hydrogenation (Raney Ni, H₂) | Horner-Wadsworth-Emmons (NaH, triethyl phosphonoacetate); Ammonolysis (NH₃); Reduction (LiAlH₄) |
| Purification Methods | Column chromatography, filtration | Column chromatography, extraction |
| Advantages | Fewer synthetic steps, potentially higher overall yield. | Avoids the use of highly toxic cyanide reagents in the main scaffold. |
| Disadvantages | Utilizes diethyl cyanomethylphosphonate which requires careful handling. | Longer synthetic sequence, potentially lower overall yield. |
Experimental Protocols
Route 1: Synthesis via Nitrile Reduction
Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portionwise. The mixture is stirred at this temperature for 30 minutes. A solution of 1-Boc-3-azetidinone (1.0 equivalent) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) is dissolved in methanol saturated with ammonia. Raney Nickel (approximately 10% by weight) is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After the reaction is complete, the catalyst is carefully filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Route 2: Synthesis via Amide Reduction
Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 equivalents) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 1-Boc-3-azetidinone (1.0 equivalent) in THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to give tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) is dissolved in a saturated solution of ammonia in methanol. The solution is stirred in a sealed vessel at room temperature for 48 hours. The solvent is then removed under reduced pressure to yield the crude amide, which is used in the next step without further purification.
Step 3: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
To a stirred suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous THF at 0 °C is added a solution of tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate (1.0 equivalent) in THF dropwise. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Mandatory Visualization
Figure 1. Comparative workflow of synthetic routes to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
Characterizing Impurities in Commercial tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. Ensuring its purity requires a thorough understanding and characterization of potential impurities. This guide provides a comparative overview of potential impurities, analytical methodologies for their identification and quantification, and detailed experimental protocols to aid researchers in establishing robust quality control measures.
Potential Impurities in tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
The impurity profile of a commercial chemical is intrinsically linked to its synthetic route and subsequent purification and storage conditions. A plausible synthetic pathway to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate involves the reductive amination of a ketone precursor. Based on this and other common chemical transformations, a range of potential impurities can be hypothesized.
Table 1: Potential Impurities in Commercial tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
| Impurity Category | Potential Impurity | Chemical Structure | Potential Source |
| Process-Related Impurities (Starting Materials & Intermediates) | tert-Butyl 3-acetylazetidine-1-carboxylate | Unavailable | Incomplete reductive amination. |
| tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate | Unavailable | Reduction of the ketone starting material. | |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Unavailable | Excess reagent from the Boc-protection step.[1] | |
| Process-Related Impurities (By-products) | N,N-Di-Boc protected amine | Unavailable | Over-protection of the amino group.[1] |
| tert-Butanol | Unavailable | By-product of the Boc-protection reaction. | |
| Isobutylene | Unavailable | Degradation product of the Boc group under acidic conditions.[2] | |
| Stereoisomers | Diastereomers | Unavailable | The target molecule has two chiral centers, leading to the possibility of four stereoisomers. Incomplete stereocontrol during synthesis can result in the presence of diastereomeric impurities. |
| Enantiomer | Unavailable | If a specific enantiomer is desired, the other enantiomer is considered an impurity. | |
| Degradation Products | Deprotected 3-(1-aminoethyl)azetidine | Unavailable | Cleavage of the Boc protecting group due to exposure to acidic conditions or high temperatures.[3][4] |
| Residual Solvents | Methanol, Ethanol, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Heptane | N/A | Solvents used during synthesis and purification. |
Comparative Analytical Methodologies
A multi-faceted analytical approach is necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile residual solvents.
Table 2: Comparison of Analytical Methods for Impurity Profiling
| Analytical Technique | Target Impurities | Key Experimental Parameters (Starting Point) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Process-related impurities, Diastereomers, Degradation products | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidFlow Rate: 1.0 mL/minDetection: UV at 210 nm | High resolution, well-established for non-volatile organic impurities.[5] | May not resolve all stereoisomers without a chiral stationary phase. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomers, Diastereomers | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD)Mobile Phase: Hexane/Isopropanol or Hexane/Ethanol with a basic additive (e.g., 0.1% Diethylamine) for basic compounds.Flow Rate: 0.5 - 1.0 mL/minDetection: UV at 210 nm | Direct separation of enantiomers.[6][7] | Method development can be empirical and time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Residual Solvents | Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)Carrier Gas: HeliumInjector: Headspace or direct injectionTemperature Program: Gradient from 40°C to 250°CDetection: Mass Spectrometry (MS) | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments | Provides detailed structural information for impurity identification. | Lower sensitivity compared to chromatographic techniques. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of non-volatile impurities | Same as HPLC, with an MS detector | Provides molecular weight information for impurity identification. | Ionization efficiency can vary between compounds. |
Experimental Protocols
The following are detailed starting protocols for the key analytical techniques. These should be further optimized and validated for the specific commercial batch of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate being analyzed.
Protocol 1: HPLC Method for Process-Related Impurities and Diastereomers
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and a blank (diluent) solution. Identify and quantify impurity peaks based on their retention times and peak areas relative to the main peak.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) based on the peak areas.
Protocol 3: GC-MS Headspace Method for Residual Solvents
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent with a high boiling point, such as Dimethyl Sulfoxide (DMSO). Seal the vial.
-
Headspace Conditions:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 30 minutes.
-
Syringe Temperature: 90 °C.
-
Injection Volume: 1 mL of the headspace gas.
-
-
GC-MS Conditions:
-
Instrument: GC-MS system.
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
-
Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.
Visualizing the Impurity Characterization Workflow
A systematic workflow is essential for the comprehensive analysis of impurities.
Caption: Workflow for the Characterization of Impurities.
Relationship Between Impurities and Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the target impurities.
Caption: Impurity Types and Corresponding Analytical Methods.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. shimadzu.com [shimadzu.com]
Cross-validation of experimental results with computational predictions for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Cross-Validation of Experimental and Computational Data for Azetidine Derivatives: A Comparative Analysis
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural properties that can impart favorable physicochemical and pharmacological characteristics to drug candidates.[1] The target molecule, tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, and its analogs are valuable building blocks in drug discovery.[1] This guide focuses on a comparative overview of available data for its structural isomers and related derivatives.
Structural Analogs for Comparison
Due to the absence of specific data for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, this guide will focus on the following analogs:
-
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: A positional isomer, differing in the attachment point of the amino group on the ethyl side chain.
-
tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate: An analog with different functional groups at the 3-position of the azetidine ring.
-
tert-Butyl 3-aminoazetidine-1-carboxylate: The parent amine, lacking the ethyl substituent.
Comparative Data of Azetidine Analogs
The following tables summarize the available physicochemical properties and computational predictions for the selected analogs. Experimental data for these specific compounds is limited; therefore, the tables primarily feature computationally predicted values.
Table 1: Physicochemical Properties of Azetidine Analogs
| Property | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate | tert-Butyl 3-aminoazetidine-1-carboxylate |
| CAS Number | 898271-20-0[2] | 1254120-12-1[3] | 193269-78-2 |
| Molecular Formula | C₁₀H₂₀N₂O₂[2] | C₉H₁₅N₃O₂[3] | C₈H₁₆N₂O₂[4] |
| Molecular Weight | 200.28 g/mol [2] | 197.23 g/mol [3] | 172.22 g/mol [4] |
| Appearance | Not Specified | Not Specified | Colorless to Light yellow clear liquid |
Table 2: Computational Predictions (ADMET)
In silico models are crucial in early drug discovery for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify promising candidates and reduce late-stage failures.[5][6][7]
| Predicted Property | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
| Topological Polar Surface Area (TPSA) | 55.56 Ų[2] | 55.84 Ų[8] |
| LogP (Octanol-Water Partition Coefficient) | 1.2021[2] | 1.8065[8] |
| Hydrogen Bond Acceptors | 3[2] | 4[8] |
| Hydrogen Bond Donors | 1[2] | 0[8] |
| Rotatable Bonds | 2[2] | 3[8] |
Experimental Protocols: Synthesis of Functionalized Azetidines
While a specific protocol for the synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is not available, general methods for the synthesis of functionalized azetidines often involve multi-step processes starting from readily available precursors.
General Synthesis of Substituted Azetidines
The synthesis of functionalized azetidines can be achieved through various synthetic routes, including:
-
Nucleophilic Substitution: Reactions involving the opening of an epoxide ring by an amine, followed by intramolecular cyclization.
-
[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, offers a direct route to the azetidine core.[9]
-
Functionalization of the Azetidine Ring: Starting with a pre-formed azetidine ring, such as tert-butyl 3-oxoazetidine-1-carboxylate, functional groups can be introduced at the 3-position through reactions like reductive amination or Wittig-type reactions.[10]
A representative synthetic approach to a functionalized azetidine, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, involves the functionalization of a precursor like tert-butyl 3-cyanoazetidine-1-carboxylate using a strong base followed by reaction with an electrophile.[1]
Visualizing Computational and Synthetic Workflows
Diagrams are essential for visualizing complex processes in chemical research. The following diagrams, generated using Graphviz, illustrate a general workflow for the computational prediction of ADMET properties and a conceptual synthetic pathway for functionalized azetidines.
References
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1254120-12-1|tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a key building block in pharmaceutical synthesis. Adherence to these protocols is essential for personnel safety and environmental protection.
I. Immediate Safety and Hazard Identification
-
Skin Irritation: May cause redness and irritation upon contact.
-
Serious Eye Irritation: Can cause significant eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated chemical fume hood.
II. Spill Management Protocol
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
For Small Spills:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is significant or if there is a risk of airborne dust, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains or waterways.
III. Disposal Procedures for Unused and Waste Product
All waste containing tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep all waste containing this compound separate from other waste streams to avoid incompatible chemical reactions.
-
Containerization:
-
Solid Waste: Place unused or expired solid tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate in a clearly labeled, sealable, and chemically compatible container. The original container is often suitable if it is in good condition.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be collected in a dedicated, labeled hazardous waste bag or container.
-
Solutions: Unused or waste solutions containing the compound should be collected in a sealed, leak-proof, and appropriately labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate," and any known hazard symbols (e.g., irritant).
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.
The following table summarizes the disposal procedures for different types of waste generated during the handling of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.
| Waste Type | Container | Disposal Plan |
| Unused/Expired Product | Original or equivalent sealed container | Dispose of as hazardous chemical waste through a licensed contractor. |
| Contaminated Disposables | Labeled hazardous waste bag or container | Segregate from general lab trash and dispose of as hazardous waste. |
| Aqueous/Solvent Solutions | Labeled, leak-proof hazardous waste container | Do not dispose of down the drain. Collect and dispose of as hazardous liquid waste. |
| Empty Containers | Original or equivalent sealed container | Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Dispose of the container as directed by your institution's EHS guidelines. |
IV. Experimental Protocol for Neutralization (for reference only, not for routine disposal)
While not a standard disposal method, in some research contexts, residual amounts of Boc-protected amines on non-disposable labware may need to be neutralized before cleaning. The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids. A common laboratory procedure for its removal involves treatment with trifluoroacetic acid (TFA).
Methodology for Boc Deprotection:
-
In a chemical fume hood, rinse the glassware with a small amount of dichloromethane (DCM) to dissolve any residual compound.
-
Add a solution of 25-50% TFA in DCM to the glassware.
-
Allow the solution to react for 30-60 minutes at room temperature.
-
Quench the reaction by carefully adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
The resulting aqueous and organic layers should be collected as hazardous waste.
Note: This procedure is for the removal of the Boc group in a synthesis context and should not be used as a primary method for bulk waste disposal. All byproducts and solutions from this process must be disposed of as hazardous waste.
Caption: Disposal Workflow Diagram.
Essential Safety and Operational Guide for Handling tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
This guide provides critical safety, handling, and disposal information for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a key reagent in pharmaceutical research and development. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the structurally related compound, tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, and general chemical safety principles.
Immediate Safety and Hazard Information
Disclaimer: No specific Safety Data Sheet (SDS) was located for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The following information is based on the SDS for the closely related compound, tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, and should be used as a primary guideline. A thorough risk assessment should be conducted before handling.
Based on available data for a structural analog, this compound is classified as:
-
Skin Corrosion/Irritation, Category 1B
-
Serious Eye Damage/Eye Irritation, Category 1
-
Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1]
Hazard Statements:
Precautionary Statements:
-
Do not breathe mist, vapors, or spray.[1]
-
Wash face, hands, and any exposed skin thoroughly after handling.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][4]
-
Store locked up in a well-ventilated place. Keep container tightly closed.[1][2][4]
-
Dispose of contents/container to an approved waste disposal plant.[2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors and potential aerosols. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, especially after direct contact. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a risk assessment.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
Handling Procedures:
-
Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Avoid generating dust or aerosols.
Spill Management:
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: All waste materials must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
| Waste Stream | Container Type | Disposal Procedure |
| Unused/Waste Product | Tightly sealed, chemically compatible container | Label as "Hazardous Waste" with the full chemical name. Store in a designated satellite accumulation area. |
| Contaminated Disposables (e.g., gloves, pipette tips) | Labeled hazardous waste bag or container | Segregate from other laboratory trash. |
| Empty Containers | Original or equivalent sealed container | Do not rinse. Dispose of as solid hazardous waste. |
| Aqueous Solutions | Labeled, leak-proof hazardous waste container | Do not dispose of down the drain. Collect in a designated container for aqueous hazardous waste. |
Experimental Workflow and Safety Diagram
The following diagram outlines the essential workflow for handling tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, emphasizing critical safety checkpoints.
Caption: Operational and Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
